DM1-PEG4-DBCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H80ClN5O16 |
|---|---|
Molecular Weight |
1198.8 g/mol |
IUPAC Name |
[(2R,5S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate |
InChI |
InChI=1S/C63H80ClN5O16/c1-41-15-13-20-52(78-8)63(76)39-51(83-61(75)66-63)42(2)59-62(4,85-59)53(38-57(73)68(6)49-36-44(35-41)37-50(77-7)58(49)64)84-60(74)43(3)67(5)55(71)21-14-27-79-29-31-81-33-34-82-32-30-80-28-26-65-54(70)24-25-56(72)69-40-47-18-10-9-16-45(47)22-23-46-17-11-12-19-48(46)69/h9-13,15-20,36-37,42-43,51-53,59,76H,14,21,24-35,38-40H2,1-8H3,(H,65,70)(H,66,75)/t42-,43+,51?,52-,53?,59?,62+,63+/m1/s1 |
InChI Key |
KNGFBSMTZQRQKS-MZFPZBKASA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Role of PEG4 Linkers in Advancing Antibody-Drug Conjugate Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is being reshaped by the clinical success of antibody-drug conjugates (ADCs). These complex biotherapeutics, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, rely critically on the linker technology that connects these two components. Among the various linker strategies, the incorporation of short-chain polyethylene (B3416737) glycol (PEG) moieties, particularly PEG4, has emerged as a pivotal strategy to enhance the physicochemical and pharmacological properties of ADCs. This technical guide provides a comprehensive overview of the role of PEG4 linkers in ADC development, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
The Physicochemical and Pharmacological Impact of PEG4 Linkers
The conjugation of hydrophobic payloads to monoclonal antibodies often leads to challenges such as aggregation, poor solubility, and rapid clearance from circulation, all ofwhich can compromise the therapeutic index of an ADC.[1][2] PEG4 linkers, consisting of four repeating ethylene (B1197577) glycol units, introduce hydrophilicity to the ADC, mitigating these issues and offering several key advantages.[2][]
Key Advantages of PEG4 Linkers in ADC Development:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG4 linker creates a hydration shell around the cytotoxic payload, increasing the overall solubility of the ADC and preventing the formation of aggregates.[1][2][4] This is crucial for maintaining the stability and efficacy of the ADC during manufacturing, storage, and in vivo circulation.[2]
-
Improved Pharmacokinetics: By reducing aggregation and increasing hydrophilicity, PEG4 linkers can significantly improve the pharmacokinetic (PK) profile of an ADC.[2][4] ADCs with PEG4 linkers are less likely to be rapidly cleared by the reticuloendothelial system, leading to a longer plasma half-life and increased tumor accumulation.[1][2]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The ability of PEG linkers to mitigate the hydrophobicity of the payload allows for the conjugation of a higher number of drug molecules per antibody without inducing aggregation.[4][5] This can lead to enhanced potency of the ADC.[1] Short-chain PEG linkers like PEG4 provide a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[2]
-
Reduced Immunogenicity: The PEG chain can shield potential epitopes on the payload or linker, reducing the risk of an immune response against the ADC.[4]
The mechanism by which PEG linkers reduce ADC aggregation is primarily through steric hindrance and increased hydrophilicity. The flexible PEG chains create a physical barrier between ADC molecules, preventing the hydrophobic interactions that lead to aggregation.
Quantitative Impact of PEG Linkers on ADC Properties
While specific quantitative data for a given PEG4-ADC is proprietary, the general trends of PEGylation on ADC properties are well-documented. The following tables summarize the typical effects observed with the incorporation of PEG linkers.
Table 1: Impact of PEGylation on ADC Physicochemical Properties
| Property | Impact of PEGylation | Quantitative Insights (General) |
| Aggregation | Decreased | Studies have shown that PEGylated ADCs exhibit significantly lower levels of high molecular weight species (aggregates) compared to their non-PEGylated counterparts, as measured by Size Exclusion Chromatography (SEC).[2] |
| Solubility | Increased | The aqueous solubility of ADCs with hydrophobic payloads can be substantially improved with the inclusion of PEG linkers, facilitating formulation and administration.[1][] |
| Drug-to-Antibody Ratio (DAR) | Higher DAR Achievable | Hydrophilic PEG linkers enable the conjugation of more hydrophobic drug molecules per antibody (DAR > 4) without causing aggregation issues that can plague ADCs with purely hydrophobic linkers.[4][6] |
Table 2: Impact of PEGylation on ADC Pharmacokinetic Properties
| Parameter | Impact of PEGylation | Quantitative Insights (General) |
| Plasma Clearance | Decreased | ADCs with hydrophilic linkers, including PEG, generally exhibit slower plasma clearance compared to those with hydrophobic linkers.[1][7] |
| Plasma Half-life (t½) | Increased | The incorporation of PEG linkers can lead to a longer circulation half-life, allowing for greater exposure of the tumor to the ADC.[1][4] Short PEG chains like PEG4 offer a moderate increase in half-life.[2] |
| Tumor Accumulation | Increased | The extended circulation time and improved stability of PEGylated ADCs can result in enhanced accumulation at the tumor site.[1] |
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for a PEG4-ADC follows the established pathway for antibody-drug conjugates. The process begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization and release of the cytotoxic payload.
Experimental Protocols
The development and characterization of ADCs with PEG4 linkers involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PEG4-ADC via NHS Ester Chemistry
This protocol describes the conjugation of a payload to an antibody using a PEG4 linker containing an N-hydroxysuccinimide (NHS) ester, which reacts with lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Payload-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size exclusion chromatography)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer at a concentration of 5-10 mg/mL.
-
-
Payload-Linker Preparation:
-
Dissolve the Payload-PEG4-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the Payload-PEG4-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography to remove unreacted payload-linker and quenching agent.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using the methods described below.
-
Protocol 2: Characterization of PEG4-ADCs
A thorough characterization of the synthesized ADC is crucial to ensure its quality and predict its in vivo performance.
A. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Instrumentation: HPLC system with a UV detector and an SEC column suitable for proteins (e.g., Agilent AdvanceBio SEC 300Å).[2]
-
Mobile Phase: A neutral pH buffer such as 150 mM Sodium Phosphate, pH 7.0.[2]
-
Procedure:
B. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
-
Objective: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.
-
Instrumentation: HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).[2]
-
Mobile Phases:
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. More hydrophobic, higher DAR species will elute later.[2]
-
Monitor the eluent at 280 nm.
-
Correlate peak retention times with DAR values, often confirmed by mass spectrometry.
-
C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Average DAR Determination
-
Objective: To determine the average DAR of the ADC population.
-
Instrumentation: A high-resolution mass spectrometer coupled with an LC system.
-
Procedure:
-
Desalt the ADC sample.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum under denaturing conditions to observe the different drug-loaded antibody species.
-
Deconvolute the mass spectrum to determine the masses of the different species.
-
Calculate the weighted average DAR based on the relative abundance of each species.
-
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a PEG4-ADC.
Conclusion
The incorporation of PEG4 linkers represents a significant advancement in ADC design, offering a powerful strategy to enhance stability, improve pharmacokinetic properties, and ultimately widen the therapeutic window. By increasing hydrophilicity and providing steric hindrance, these linkers effectively mitigate the aggregation issues that can plague ADCs with hydrophobic payloads. A comprehensive analytical strategy, employing techniques such as SEC, HIC, and LC-MS, is essential for characterizing the properties of these complex biomolecules and ensuring the development of safe and effective ADC therapeutics. The continued exploration and optimization of linker technologies, including the use of discrete PEG moieties like PEG4, will undoubtedly play a crucial role in the future success of antibody-drug conjugates in oncology and beyond.
References
Introduction: The Evolution from Catalyzed to Copper-Free Click Chemistry
An In-depth Technical Guide to Copper-Free Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The concept of "click chemistry," introduced by K. Barry Sharpless and colleagues, defined a class of reactions that are modular, high-yielding, and tolerant of various functional groups.[1] The archetypal click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage and has been widely adopted.[1] However, the requirement of a copper(I) catalyst, which is cytotoxic, has limited its application within living systems.[1][2][3] This crucial drawback spurred the development of copper-free click chemistry, which preserves the core tenets of click chemistry while being fully biocompatible.[1][4]
This guide delves into the core principles, key reagents, and practical applications of copper-free click chemistry, with a focus on its utility in bioconjugation for research and therapeutic development. Two primary strategies dominate this field: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as Tetrazine Ligation.[5][6][7]
Core Principles and Reaction Mechanisms
Copper-free click reactions are bioorthogonal, meaning their constituent functional groups are mutually reactive but remain inert to the vast array of functional groups present in complex biological environments.[1][3] This selectivity allows for precise covalent bond formation on cell surfaces, within the cytosol, and even inside living organisms.[6][7][8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
At the heart of SPAAC is the use of a cyclic alkyne, typically a cyclooctyne (B158145), which possesses significant ring strain.[9] This strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), enabling it to proceed rapidly at physiological temperature and pH without a metal catalyst.[9][10] The reaction is a concerted Huisgen 1,3-dipolar cycloaddition where the azide (the 1,3-dipole) reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring.[9][11]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction, often referred to as Tetrazine Ligation, is an even faster bioorthogonal reaction.[12] It typically involves the reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO).[13][14] This [4+2] cycloaddition is exceptionally rapid and selective, proceeding with second-order rate constants that can be several orders of magnitude higher than SPAAC.[12][13] The reaction forms a dihydropyridazine, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas (N₂), resulting in a stable pyridazine (B1198779) linkage.[13][14]
Key Reagents in Copper-Free Click Chemistry
The choice of reagent is critical as it dictates reaction kinetics, stability, and hydrophilicity.
-
Dibenzocyclooctyne (DBCO or ADIBO) : One of the most common cyclooctynes, DBCO offers a good balance of high reactivity and stability.[1] It is widely used for labeling proteins and other biomolecules.[15][16]
-
Bicyclo[6.1.0]nonyne (BCN) : BCN is a smaller and more hydrophilic cyclooctyne compared to DBCO.[1][17] Its smaller size can be advantageous when minimal perturbation to the biomolecule is desired.[1]
-
Difluorinated Cyclooctyne (DIFO) : The inclusion of fluorine atoms adjacent to the alkyne inductively activates the triple bond, enhancing reactivity.[1][18]
-
Tetrazines (Tz) and Trans-cyclooctenes (TCO) : This pair is used in the extremely fast iEDDA ligation.[13][19] The reaction rate is among the fastest known for bioorthogonal chemistry, making it ideal for labeling low-abundance targets.[13][20]
Quantitative Data: A Comparative Analysis
Reaction kinetics are a critical factor in experimental design. The efficiency of these reactions is typically described by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for lower concentrations of labeling reagents and shorter incubation times.
| Reaction Type | Reagent Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide | ~10 - 100 (with Cu(I) catalyst)[12] | Requires cytotoxic copper catalyst; small functional groups.[12] |
| SPAAC | DBCO + Azide | ~0.3 - 1.2[21] | Widely used, good balance of reactivity and stability.[1] |
| SPAAC | BCN + Azide | ~0.1 - 0.5[12][22] | Smaller, more hydrophilic than DBCO.[17] |
| SPAAC | DIFO + Azide | ~0.08[23] | Fluorine substitution enhances reactivity.[1] |
| iEDDA | TCO + Tetrazine | >1,000 (up to 2000)[12][13][14] | Extremely fast kinetics; ideal for low concentration labeling.[13][19] |
Note: Rate constants can vary significantly based on the specific structures of the reactants, solvent, pH, and temperature.[21]
Applications in Bioconjugation and Drug Development
The biocompatibility and specificity of copper-free click chemistry have made it an indispensable tool in biomedical research.[3][7]
-
Antibody-Drug Conjugates (ADCs) : Copper-free click chemistry allows for the precise, site-specific attachment of cytotoxic drugs to antibodies. This results in more homogeneous ADC populations with improved therapeutic indices compared to traditional stochastic conjugation methods.[1]
-
Molecular Imaging : Fluorophores or radioisotopes can be conjugated to targeting biomolecules (e.g., peptides, antibodies) in vitro or in vivo for applications like PET imaging and fluorescence microscopy.[1][5][24]
-
Cell Labeling and Tracking : Metabolic labeling, where cells incorporate sugars modified with an azide group, allows for subsequent labeling of cell-surface glycans with cyclooctyne-functionalized probes.[1][2][25] This is used to visualize and track cells in vivo.[2][26]
-
Drug Delivery and Nanoparticle Functionalization : Targeting ligands and therapeutic agents can be attached to nanoparticles, liposomes, or other drug delivery vehicles to enhance site-specific delivery.[1][6]
Detailed Experimental Protocols
Here we provide generalized protocols for the labeling of a protein with a DBCO derivative and subsequent SPAAC conjugation.
Protocol 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) containing accessible primary amines (lysine residues) with a DBCO-N-hydroxysuccinimidyl (NHS) ester.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)[27]
-
DBCO-NHS ester
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Desalting column (e.g., Zeba™ Spin Desalting Column)[28]
Methodology:
-
Prepare Protein : Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.[27]
-
Prepare DBCO Solution : Dissolve the DBCO-NHS ester in DMSO to a stock concentration of 10 mM immediately before use.[4]
-
Activation Reaction : Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.[4][15] The final concentration of DMSO should ideally be below 20% to avoid protein denaturation.[16]
-
Incubation : Incubate the reaction for 60 minutes at room temperature or overnight at 4°C.[4][15]
-
Quench Reaction : Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[4][28]
-
Purification : Remove excess, unreacted DBCO reagent and quenching agent by passing the solution through a desalting column equilibrated with the desired storage buffer.[4] The DBCO-activated protein is now ready for conjugation.
Protocol 2: SPAAC Conjugation of DBCO-Activated Protein with an Azide-Modified Molecule
This protocol describes the click reaction between the purified DBCO-activated protein and a molecule functionalized with an azide group.
Materials:
-
Purified DBCO-activated protein
-
Azide-functionalized molecule (e.g., peptide, oligonucleotide, small molecule drug)
-
Reaction buffer (e.g., PBS, pH 7.4). Crucially, this buffer must not contain sodium azide. [29]
Methodology:
-
Prepare Reactants : Dissolve the azide-functionalized molecule in the reaction buffer.
-
Click Reaction : Mix the DBCO-activated protein with the azide-functionalized molecule. A 2- to 4-fold molar excess of the smaller azide molecule is often used to drive the reaction to completion.[16][28]
-
Incubation : Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[16][27] Reaction times may vary depending on the reactants and their concentrations.
-
Purification : Purify the final conjugate to remove any unreacted starting materials. The method of purification will depend on the properties of the conjugate and reactants (e.g., size-exclusion chromatography (SEC), affinity chromatography, or HPLC).[4]
-
Validation : Confirm the formation and purity of the conjugate using appropriate analytical techniques, such as SDS-PAGE (which should show a molecular weight shift), mass spectrometry, or HPLC.[15][27]
Advantages and Limitations
The primary advantage of copper-free click chemistry is its exceptional biocompatibility, which opens the door for applications in living cells and whole organisms.[1][2][5]
Advantages:
-
Biocompatibility : The elimination of the cytotoxic copper catalyst is the most significant advantage, enabling in vivo applications.[1][5]
-
High Selectivity : The azide and strained alkyne/alkene groups are bioorthogonal, ensuring the reaction proceeds specifically between the intended partners with minimal off-target reactions.[1][5]
-
Physiological Conditions : Reactions are efficient in aqueous buffers at neutral pH and ambient temperature, preserving the structure and function of sensitive biomolecules.[1][6]
-
Simplified Purification : There is no need to remove residual metal catalysts from the final product.[30]
Limitations:
-
Kinetics : While fast, the reaction rates of some SPAAC reagents can be slower than CuAAC or iEDDA, which may be a consideration for rapid labeling applications.[1][26]
-
Reagent Synthesis and Stability : The synthesis of highly strained cyclooctynes can be complex and costly.[1] Furthermore, some strained reagents may have limited stability during long-term storage or under certain chemical conditions.[30]
-
Steric Hindrance : The reacting moieties, particularly DBCO and TCO, are bulkier than a terminal alkyne, which can sometimes lead to steric hindrance or affect the biological activity of the labeled molecule.[26][30]
Conclusion and Future Outlook
Copper-free click chemistry, particularly SPAAC and Tetrazine Ligation, has fundamentally changed the way chemists and biologists approach the covalent modification of biomolecules.[1] Its unique combination of biocompatibility, selectivity, and efficiency has made it an essential technique for creating sophisticated bioconjugates, from antibody-drug conjugates to probes for in vivo imaging.[1][7] Future developments will likely focus on creating new generations of strained reagents with even faster kinetics, improved stability, and smaller steric footprints, further expanding the remarkable utility of this powerful bioorthogonal tool.
References
- 1. chempep.com [chempep.com]
- 2. Copper-Free Click Chemistry Used in Mice - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 3. Cu-free click cycloaddition reactions in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. Bicyclononyne - Wikipedia [en.wikipedia.org]
- 18. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 19. Tetrazine-SSPy - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 23. researchgate.net [researchgate.net]
- 24. Copper-Free Click Chemistry [sigmaaldrich.com]
- 25. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. lifetein.com [lifetein.com]
- 29. interchim.fr [interchim.fr]
- 30. benchchem.com [benchchem.com]
An In-depth Technical Guide to DM1-PEG4-DBCO for Antibody-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and application of antibody-drug conjugates (ADCs) utilizing the DM1-PEG4-DBCO linker-payload. It covers the fundamental roles of each component, detailed experimental protocols for synthesis and characterization, and the underlying biological mechanisms of action.
Introduction to this compound in ADC Development
Antibody-drug conjugates represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) for target recognition, a cytotoxic payload to induce cell death, and a chemical linker that connects the two.
This compound is a state-of-the-art drug-linker conjugate that facilitates the creation of ADCs through a highly specific and efficient bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), or "click chemistry". This particular conjugate is composed of:
-
DM1 (Mertansine): A potent microtubule-inhibiting maytansinoid payload that induces mitotic arrest and apoptosis in rapidly dividing cells.[1][2]
-
PEG4: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[3][4][5]
-
DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically and rapidly with an azide (B81097) group without the need for a cytotoxic copper catalyst, making the conjugation process highly biocompatible.[6][7][8]
This guide will delve into the technical details of using this compound to construct effective and well-characterized ADCs.
Core Components and Their Functions
DM1: The Cytotoxic Payload
DM1 is a derivative of maytansine, a potent antimitotic agent.[1] Its mechanism of action involves the inhibition of microtubule assembly, a critical process for the formation of the mitotic spindle during cell division.
-
Binding Target: DM1 binds to tubulin at or near the vinblastine-binding site.[1]
-
Cellular Effect: By binding to the tips of microtubules, DM1 suppresses their dynamic instability.[1][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][10]
PEG4 Linker: The Solubility and Stability Enhancer
The inclusion of a PEG4 linker offers several advantages in ADC design:
-
Increased Hydrophilicity: The PEG chain imparts water solubility, which helps to counteract the hydrophobicity of the DM1 payload. This is crucial for preventing aggregation of the final ADC product, a common challenge in ADC manufacturing.[3][5]
-
Improved Pharmacokinetics: By reducing aggregation, PEG linkers can decrease the rate of clearance from circulation, potentially leading to a longer plasma half-life and increased tumor exposure.[3]
-
Steric Hindrance: The flexible PEG spacer provides physical separation between the antibody and the cytotoxic drug, which can help maintain the antibody's binding affinity and reduce steric hindrance during the conjugation reaction.
DBCO: The Bioorthogonal Handle for Click Chemistry
The DBCO group is the key to the copper-free click chemistry conjugation method.[7]
-
Strain-Promoted Reaction: DBCO is a strained cyclic alkyne, which makes it highly reactive towards azide groups via the SPAAC reaction. This eliminates the need for copper catalysts, which are toxic to cells and can compromise the integrity of the antibody.[6][8]
-
High Specificity: The reaction between DBCO and an azide is highly specific and bioorthogonal, meaning it does not interfere with other functional groups present on the antibody or in the biological milieu.[7][8]
-
Stable Linkage: The reaction forms a stable triazole ring, ensuring the payload remains securely attached to the antibody until it reaches the target cell.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the synthesis and performance of ADCs using DBCO-based click chemistry and PEG linkers.
| Parameter | Typical Value/Range | Significance |
| Reaction Kinetics | ||
| SPAAC Second-Order Rate Constant (DBCO with azide) | 0.1 - 1.0 M⁻¹s⁻¹ | Indicates a fast and efficient conjugation reaction under physiological conditions, often complete within a few hours at room temperature.[11][12][13][14] |
| ADC Characteristics | ||
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | An optimal DAR balances potency with favorable pharmacokinetic properties. Higher DARs can lead to aggregation and faster clearance.[3][15][16] |
| PEG4 Linker Impact | ||
| Increase in ADC Half-Life | Moderate | PEGylation generally improves circulation time by reducing clearance, with shorter PEGs like PEG4 providing a balance with tumor penetration.[3] |
| Reduction in Aggregation | Significant | The hydrophilic nature of the PEG linker mitigates the hydrophobicity of the DM1 payload, leading to more stable and soluble ADCs.[3][5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and in vitro evaluation of a this compound ADC, assuming the starting material is an azide-functionalized monoclonal antibody.
Synthesis of ADC via Copper-Free Click Chemistry
This protocol describes the conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-functionalized monoclonal antibody (azide-mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting columns or spin filtration units for purification.
Procedure:
-
Antibody Preparation:
-
Ensure the azide-mAb solution is at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Conjugation Reaction:
-
Add a 2- to 4-fold molar excess of the this compound stock solution to the azide-mAb solution.[8]
-
The final concentration of DMSO in the reaction mixture should be kept below 20% to maintain antibody integrity.[8]
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.[8][17]
-
-
Purification of the ADC:
-
Remove unreacted this compound and other small molecules using a desalting column or a spin filtration unit with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Elute/wash with sterile PBS, pH 7.4.
-
-
Characterization and Storage:
-
Determine the final concentration of the ADC using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation (see Protocol 4.2).
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of the ADC
4.2.1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. The addition of each this compound molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the unconjugated antibody (DAR 0) and the different drug-loaded species (DAR 2, DAR 4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
-
4.2.2. Analysis of Purity and Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is used to quantify the percentage of monomeric ADC and to detect the presence of aggregates.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl).
-
HPLC system.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the SEC mobile phase.
-
Chromatographic Separation:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.
-
Run an isocratic elution for 20-30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer by dividing the area of the monomer peak by the total area of all peaks.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells in culture.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Purified ADC and unconjugated antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the ADC or control antibody. Include wells with medium only as a no-treatment control.
-
Incubate the plates for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations of Key Pathways and Workflows
Logical Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and characterization.
Mechanism of Action of DM1
Caption: Intracellular mechanism of action of DM1.
HER2 Signaling Pathway Inhibition
Caption: Overview of the HER2 signaling pathway and ADC inhibition.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Amanote [app.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. benchchem.com [benchchem.com]
- 15. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 16. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient formation of a stable triazole linkage between an azide (B81097) and a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst.[1][2] This catalyst-free nature makes it exceptionally well-suited for applications in living systems, including live-cell imaging and in vivo studies.[2] This technical guide provides a comprehensive overview of the core principles of SPAAC, quantitative kinetic data, detailed experimental protocols, and troubleshooting strategies to empower researchers in harnessing the full potential of this remarkable reaction.
Core Principles of SPAAC
The driving force behind the SPAAC reaction is the significant ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[1] This strain is released upon the [3+2] cycloaddition with an azide, providing the necessary activation energy for the reaction to proceed readily at physiological temperatures and pH.[3] The azide and the strained alkyne are bioorthogonal functional groups, meaning they are chemically inert to the vast majority of biological molecules, ensuring high specificity and minimizing off-target reactions within complex biological environments.[2]
The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring.[1] Unlike the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which yields a single 1,4-disubstituted triazole regioisomer, SPAAC typically produces a mixture of 1,4- and 1,5-regioisomers.[4]
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its successful application and is typically described by a second-order rate constant (k). This rate is influenced by several factors, including the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent. The design of cyclooctynes with increased ring strain and optimized electronic properties has led to the development of reagents with significantly enhanced reaction kinetics.
Below is a summary of second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | ~0.001 | [5] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [6] |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0 | [6] |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 | [6] |
| Biarylazacyclooctynone | BARAC | ~0.96 | [7] |
| Difluorinated cyclooctyne | DIFO | ~0.76 | [3] |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, as well as the solvent and temperature.
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key SPAAC applications. It is important to note that optimal conditions such as reactant concentrations, incubation times, and purification methods should be determined empirically for each specific application.
Protocol 1: General Protein Labeling using a DBCO-NHS Ester
This protocol describes the labeling of a protein with an azide-containing probe following the introduction of a DBCO moiety via an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.5). Amine-free buffers are required for the NHS ester reaction.
-
DBCO-NHS ester dissolved in DMSO.
-
Azide-functionalized probe (e.g., fluorescent dye, biotin) dissolved in a compatible solvent.
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification.
Methodology:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 8.0).
-
DBCO-NHS Ester Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
Purification of DBCO-labeled Protein: Remove the unreacted DBCO-NHS ester by SEC or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
SPAAC Reaction: To the purified DBCO-labeled protein, add a 3-10 fold molar excess of the azide-functionalized probe.
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE if the probe introduces a significant mass or fluorescent tag.
-
Final Purification: Purify the final protein conjugate using SEC or another appropriate chromatographic method to remove the excess azide probe.
Protocol 2: Live-Cell Imaging of Azide-Labeled Glycans
This protocol outlines the metabolic labeling of cellular glycans with an azide-containing sugar analog, followed by fluorescent labeling via SPAAC for imaging.
Materials:
-
Cultured cells of interest.
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) dissolved in DMSO.
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488) dissolved in a biocompatible solvent (e.g., DMSO, PBS).
-
Cell culture medium.
-
Fluorescence microscope.
Methodology:
-
Metabolic Labeling: Culture cells in the presence of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days to allow for metabolic incorporation into cell surface glycans.
-
Cell Washing: Gently wash the cells two to three times with fresh, pre-warmed cell culture medium or PBS to remove any unincorporated azido-sugar.
-
SPAAC Labeling: Incubate the cells with the cyclooctyne-fluorophore conjugate (e.g., 10-50 µM DBCO-488) in fresh cell culture medium for 30-60 minutes at 37°C.
-
Cell Washing: Wash the cells again two to three times with fresh medium or PBS to remove the excess fluorescent probe.
-
Imaging: Image the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Oligonucleotide Conjugation
This protocol describes the conjugation of an azide-modified oligonucleotide to a DBCO-functionalized molecule.[8][]
Materials:
-
Azide-modified oligonucleotide.
-
DBCO-functionalized molecule (e.g., DBCO-PEG-biotin) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Method for purification (e.g., HPLC, gel electrophoresis).
Methodology:
-
Reactant Preparation: Dissolve the azide-modified oligonucleotide in the reaction buffer to a final concentration of 100-500 µM. Prepare a stock solution of the DBCO-functionalized molecule in DMSO.
-
SPAAC Reaction: Add a 1.5-5 fold molar excess of the DBCO-functionalized molecule to the oligonucleotide solution. The final DMSO concentration should be kept low if possible.
-
Incubation: Incubate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by HPLC or gel electrophoresis.
-
Purification: Purify the oligonucleotide conjugate using a suitable method such as reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE) to remove unreacted starting materials.
Troubleshooting and Optimization
While SPAAC is a robust and reliable reaction, certain issues can arise. Here are some common problems and their potential solutions:
-
Slow or Incomplete Reaction:
-
Increase Reactant Concentration: The reaction rate is dependent on the concentration of both the azide and the cyclooctyne.
-
Optimize Temperature: Increasing the temperature (e.g., to 37°C) can accelerate the reaction, provided the biomolecules are stable at that temperature.[10]
-
Choose a Faster Cyclooctyne: If kinetics are critical, consider using a more reactive cyclooctyne derivative such as DBCO or BARAC.
-
Check for Steric Hindrance: The azide or cyclooctyne may be in a sterically hindered environment. Consider using a linker to extend the reactive group away from the biomolecule.
-
-
Low Yield:
-
Verify Reagent Quality: Ensure that the cyclooctyne and azide reagents have not degraded. Strained cyclooctynes can be sensitive to prolonged storage.
-
Optimize Stoichiometry: An excess of one reactant is often used to drive the reaction to completion. Experiment with different molar ratios.
-
Improve Solubility: Poor solubility of reactants can limit the reaction rate. Consider using a co-solvent like DMSO or choosing more water-soluble cyclooctyne derivatives.
-
-
Non-specific Labeling:
-
Thiol Reactivity: Some strained cyclooctynes, particularly DBCO derivatives, can react with free thiols (cysteine residues) in proteins. This can be mitigated by blocking free thiols with reagents like N-ethylmaleimide (NEM) prior to the SPAAC reaction.
-
Purity of Reagents: Ensure the purity of both the azide and cyclooctyne reagents to avoid side reactions from impurities.
-
Conclusion
Strain-promoted alkyne-azide cycloaddition has revolutionized the way scientists can modify and study biomolecules in their native environments. Its bioorthogonality, efficiency, and catalyst-free nature have led to its widespread adoption in a diverse range of applications, from fundamental biological research to the development of novel therapeutics and diagnostics. By understanding the core principles, kinetics, and experimental nuances of SPAAC, researchers can effectively leverage this powerful chemical tool to advance their scientific endeavors.
References
- 1. kromnigon.com [kromnigon.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
Navigating the Core of Antibody-Drug Conjugates: A Technical Guide to DM1-PEG4-DBCO Solubility and Stability
For Immediate Release
A deep dive into the physicochemical properties of the critical drug-linker, DM1-PEG4-DBCO, reveals key data and methodologies essential for researchers, scientists, and drug development professionals in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the solubility and stability of this pivotal component, offering a foundation for its effective implementation in ADC design and development.
This compound is a drug-linker conjugate composed of the potent microtubule inhibitor DM1 and a DBCO-PEG4 linker.[1] DM1, a maytansinoid derivative, disrupts microtubule assembly, leading to mitotic arrest in targeted cells.[2] The dibenzocyclooctyne (DBCO) group facilitates copper-free click chemistry (strain-promoted alkyne-azide cycloaddition or SPAAC), a bioorthogonal reaction widely used for conjugating the drug-linker to azide-modified antibodies.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and provides a flexible linkage.[] Understanding the solubility and stability of this conjugate is paramount for ensuring the quality, efficacy, and safety of the resulting ADC.
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and conjugation to antibodies. While DM1 itself is hydrophobic, the inclusion of the PEG4 spacer is intended to improve the aqueous solubility of the conjugate.[][4]
Table 1: Solubility Data for this compound and Related Compounds
| Compound | Solvent | Concentration | Method | Source |
| This compound | DMSO | 100 mg/mL (83.42 mM) | Ultrasonic assistance may be needed. | [1] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM | - | [5] |
| DBCO-PEG-NHS Ester | Aqueous Buffers | Up to 5.5 mM | - | [5] |
Stability Characteristics
The stability of the this compound linker is crucial for the overall stability and therapeutic index of the resulting ADC. The linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, while allowing for its efficient release within the target cancer cell. The stability of the conjugate is influenced by factors such as pH, temperature, and the presence of other chemical species.
The primary points of potential degradation in the this compound molecule are the DBCO ring and the ester linkage within the DM1 payload. The DBCO group can be susceptible to degradation under certain conditions, particularly at acidic pH.
Table 2: Stability Data for DBCO-containing Compounds
| Compound | Condition | Time | Remaining Intact | Notes | Source |
| DBCO-NHCO-PEG4-acid | pH 5.0, 25°C | 24 hours | 85 - 90% | Potential for slow acid-mediated degradation of DBCO. | [6] |
| DBCO-NHCO-PEG4-acid | pH 7.4 (PBS), 4°C | 48 hours | >95% | Optimal short-term storage condition for working solutions. | [6] |
| DBCO-NHCO-PEG4-acid | pH 7.4 (PBS), 25°C | 24 hours | 90 - 95% | Good stability at room temperature for typical reaction times. | [6] |
| DBCO-NHCO-PEG4-acid | pH 7.4 (PBS), 37°C | 24 hours | 80 - 85% | Increased temperature accelerates degradation. | [6] |
| DBCO-NHCO-PEG4-acid | pH 8.5, 25°C | 24 hours | 90 - 95% | Generally stable. | [6] |
| DBCO-modified IgG | 4°C | 4 weeks | ~95-97% | Loss of reactivity towards azides. | [5] |
| DBCO moiety | In immune phagocytes | 24 hours | ~64% | Moderate stability observed. | [6] |
For long-term storage, this compound powder is recommended to be stored at -20°C for up to two years.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] It is advisable to prepare aqueous working solutions fresh for each experiment to minimize potential degradation.
Experimental Protocols
Protocol for Determining Aqueous Solubility
This protocol is adapted from a method for determining the solubility of a related DBCO-containing compound and can be applied to this compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).
-
Analyze the filtered supernatant and the standard solutions by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The absorbance of the DBCO group is typically around 309 nm.
-
Construct a standard curve from the data of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its signal on the standard curve. This concentration represents the aqueous solubility under the tested conditions.
-
Protocol for Assessing Aqueous Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in an aqueous buffer over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution into the aqueous buffer of interest (e.g., PBS at different pH values) to a final working concentration (e.g., 100 µM).
-
-
Incubation:
-
Aliquot the working solution into several vials.
-
Incubate the vials at one or more desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition.
-
Immediately analyze the sample by Reverse-Phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and a UV detector set to monitor the absorbance of the DBCO group (~309 nm) and/or the DM1 payload. A mass spectrometer can also be used for more detailed analysis of degradation products.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the chromatogram at time zero (T=0).
-
Integrate the area of this peak for each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of intact compound versus time to determine the degradation kinetics and half-life under the tested conditions.
-
Visualizations
This technical guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is strongly recommended that researchers perform in-house validation of these properties under their specific experimental conditions. The provided protocols offer a starting point for such assessments, enabling the robust development of next-generation Antibody-Drug Conjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
An In-depth Technical Guide to the Safety and Handling of Maytansinoid Payloads
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including derivatives such as DM1 (Mertansine) and DM4 (Ravtansine), are highly potent cytotoxic agents utilized as payloads in antibody-drug conjugates (ADCs).[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] The extreme cytotoxicity of maytansinoids, estimated to be 100- to 1,000-fold more potent than some conventional anticancer drugs, necessitates stringent safety and handling protocols to protect laboratory personnel from occupational exposure.[1] This guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental protocols relevant to the use of maytansinoid payloads in a research and drug development setting.
Hazard Identification and Risk Assessment
Maytansinoid payloads are classified as highly potent active pharmaceutical ingredients (HPAPIs) and require handling in facilities equipped with appropriate containment technologies.[3] The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.[4]
Occupational Exposure Limits and Control Banding
Due to their high potency, maytansinoids fall into the most stringent categories of occupational health and safety control banding systems, such as the SafeBridge® system. These compounds are typically classified as Category 3 or 4, necessitating the use of primary and secondary engineering controls to minimize exposure.[3][5][6]
Table 1: Occupational Exposure Control for Highly Potent Compounds
| Control Band (SafeBridge® System) | Occupational Exposure Limit (OEL) Range | Handling Requirements |
| Category 3 | 10 ng/m³ to < 1 µg/m³ | Containment in a ventilated enclosure (e.g., fume hood, biological safety cabinet). Use of personal protective equipment (PPE). |
| Category 4 | < 10 ng/m³ | Highest level of containment (e.g., isolators, glove boxes). Full protective suits with supplied air may be required. |
Safe Handling Procedures
A multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment is essential for the safe handling of maytansinoid payloads.
Engineering Controls
Primary containment is the first and most critical line of defense.
-
Weighing and Aliquoting: All handling of powdered maytansinoids must be performed within a certified containment system, such as a balance enclosure, glovebox, or a Class II Biological Safety Cabinet (BSC) that is ducted to the outside.
-
Solution Handling: While less likely to generate aerosols, handling of maytansinoid solutions should still be conducted within a chemical fume hood or BSC to minimize inhalation exposure from any potential splashes or aerosolization.
Secondary containment measures include:
-
Restricted Access: The area where maytansinoids are handled should be a designated and restricted zone with clear signage indicating the presence of a highly potent compound.
-
Ventilation: The laboratory should have a dedicated, non-recirculating ventilation system that is under negative pressure relative to adjacent areas.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling maytansinoid payloads.
Table 2: Recommended Personal Protective Equipment for Handling Maytansinoids
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for safe removal of the outer glove if contaminated. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects eyes from splashes of liquids or airborne particles. |
| Respiratory Protection | A fit-tested N95 respirator or higher (e.g., PAPR) should be worn when handling powders outside of a primary containment system or during spill cleanup. | Minimizes the risk of inhaling aerosolized maytansinoid particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
Decontamination and Waste Disposal
Decontamination:
-
Surface Decontamination: All surfaces and equipment potentially contaminated with maytansinoids should be decontaminated. A recommended procedure involves a two-step process:
-
Wipe surfaces with a solution of 1% sodium hypochlorite (B82951) (bleach) followed by a 1% sodium thiosulfate (B1220275) solution to neutralize the bleach.
-
Follow with a wipe-down using a laboratory detergent and then 70% ethanol.
-
-
Equipment Decontamination: Reusable equipment should be thoroughly cleaned following the same two-step decontamination procedure before being removed from the designated handling area.
Waste Disposal:
All disposable items contaminated with maytansinoids, including gloves, gowns, and labware, must be disposed of as hazardous cytotoxic waste.
-
Collect all solid waste in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.
-
Collect all liquid waste in a clearly labeled, sealed container.
-
Chemical inactivation of maytansinoid waste can be achieved by treatment with an oxidizing agent like potassium permanganate (B83412) or a 5.25% sodium hypochlorite solution.[7] However, the efficacy of these methods for maytansinoids should be validated. All treated waste must still be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Spill Management
In the event of a maytansinoid spill, immediate and appropriate action is critical. A written spill response SOP should be in place and all personnel should be trained on the procedure.
Spill Cleanup Kit Contents:
-
Appropriate PPE (as listed in Table 2)
-
Absorbent pads or pillows
-
Chemotherapy-rated sharps container
-
Designated hazardous waste bags
-
Scoop and scraper for solid spills
-
Decontamination solutions (e.g., bleach and sodium thiosulfate)
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads, working from the outside in.
-
Solids: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials and place them in a hazardous waste bag.
-
Decontaminate the spill area using the two-step procedure described in Section 3.3.
-
-
Dispose of Waste: Seal the hazardous waste bag and place it in the designated cytotoxic waste container.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Document the spill and the cleanup procedure according to institutional policy.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic potential of maytansinoid payloads or maytansinoid-ADCs on cancer cell lines.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
Maytansinoid payload or ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the maytansinoid compound or ADC in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow for Cytotoxicity Assessment.
ADC Conjugation via Thiol-Maleimide Chemistry
This protocol provides a general workflow for the conjugation of a thiol-containing maytansinoid (e.g., DM1) to a monoclonal antibody (mAb) that has been modified to contain a maleimide (B117702) linker.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
Maleimide-containing crosslinker (e.g., SMCC)
-
Thiol-containing maytansinoid payload (e.g., DM1)
-
Reaction buffers (e.g., PBS)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary): If conjugating to native cysteines, partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like TCEP.
-
Linker Addition: React the reduced or lysine-containing mAb with a maleimide-containing crosslinker (e.g., SMCC) to introduce maleimide groups onto the antibody surface.
-
Purification: Remove excess linker by size-exclusion chromatography or dialysis.
-
Payload Conjugation: React the maleimide-activated mAb with the thiol-containing maytansinoid payload. The thiol group of the maytansinoid will react with the maleimide group on the antibody to form a stable thioether bond.
-
Final Purification: Purify the resulting ADC from unconjugated payload and other reactants using a suitable chromatography method, such as size-exclusion chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
Workflow for ADC Conjugation with a Maytansinoid Payload.
In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a maytansinoid-ADC in a mouse xenograft model. All animal studies must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line that expresses the target antigen
-
Matrigel (or similar)
-
Maytansinoid-ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells, typically mixed with Matrigel, into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the maytansinoid-ADC and vehicle control, typically via intravenous injection, according to the planned dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and monitor the body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: Continue the study until the tumors in the control group reach a predetermined endpoint. Evaluate the anti-tumor efficacy of the ADC by comparing the tumor growth inhibition in the treated groups to the control group.
-
Toxicity Assessment: Assess the toxicity of the treatment by monitoring body weight loss, clinical signs of distress, and, if applicable, through terminal necropsy and histopathology.
Maytansinoid Signaling Pathway
Maytansinoids exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitosis.
Mechanism of Action of Maytansinoid Payloads.
Conclusion
Maytansinoid payloads are powerful tools in the development of targeted cancer therapies. However, their extreme cytotoxicity demands a rigorous and well-defined safety and handling program. By implementing appropriate engineering controls, consistent use of personal protective equipment, and adherence to detailed standard operating procedures for handling, decontamination, and waste disposal, researchers can safely harness the therapeutic potential of these potent compounds while minimizing the risk of occupational exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 5. corealispharma.com [corealispharma.com]
- 6. contractpharma.com [contractpharma.com]
- 7. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DM1-PEG4-DBCO Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicity. The following application note provides a detailed protocol for the conjugation of DM1-PEG4-DBCO, a potent tubulin inhibitor payload connected to a PEGylated linker with a dibenzocyclooctyne (DBCO) group, to an azide-modified antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
DM1, a maytansinoid derivative, induces cell death by inhibiting microtubule assembly, leading to mitotic arrest.[1] The PEG4 spacer enhances solubility and improves the pharmacokinetic properties of the resulting ADC. The DBCO moiety allows for a highly specific and efficient, copper-free "click chemistry" reaction with an azide-functionalized antibody.[][3] This site-specific conjugation method offers greater control over the drug-to-antibody ratio (DAR) and results in a more homogeneous ADC product compared to stochastic methods like lysine (B10760008) or cysteine conjugation.[4][5]
Mechanism of Action of DM1-ADCs
DM1-based ADCs function through a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[][7] Following binding, the ADC-antigen complex is internalized, typically through endocytosis.[8] Once inside the cell, the ADC is trafficked to the lysosome, where proteolytic degradation of the antibody releases the DM1 payload.[9] The freed DM1 can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 9. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
Optimizing Reaction Conditions for DM1-PEG4-DBCO Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to optimizing the reaction conditions for the conjugation of DM1-PEG4-DBCO to azide-modified molecules, a critical step in the development of Antibody-Drug Conjugates (ADCs). The following sections detail the principles of the reaction, optimized protocols for conjugation, purification, and characterization, and a method for assessing the biological activity of the resulting conjugate.
Introduction to this compound and SPAAC Chemistry
The this compound drug-linker is a key reagent in the construction of ADCs. It comprises three essential components:
-
DM1 (Mertansine): A potent microtubule-inhibiting maytansinoid payload that induces cell death upon internalization into target cancer cells.
-
PEG4: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables highly efficient and specific conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
SPAAC is a bioorthogonal "click chemistry" reaction that proceeds rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. The inherent ring strain of the DBCO group significantly lowers the activation energy for the cycloaddition reaction with an azide, forming a stable triazole linkage. This high degree of specificity and biocompatibility makes SPAAC an ideal method for conjugating sensitive biomolecules like antibodies.
Optimizing Reaction Parameters for this compound Conjugation
The efficiency of the this compound click chemistry reaction is influenced by several key parameters. The following table summarizes the recommended ranges and starting conditions for optimizing the conjugation to an azide-modified antibody.
| Parameter | Recommended Range | Starting Condition | Notes |
| Molar Ratio (this compound : Azide-Antibody) | 1.5:1 to 10:1 | 5:1 | A molar excess of the drug-linker is recommended to drive the reaction to completion. The optimal ratio may need to be determined empirically.[1][2][3] |
| Concentration of Azide-Antibody | 1 - 10 mg/mL | 5 mg/mL | Higher concentrations can increase the reaction rate.[2] |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES | PBS, pH 7.4 | Avoid buffers containing primary amines (e.g., Tris) or sodium azide, as they can react with the DBCO group.[1] |
| pH | 7.0 - 8.0 | 7.4 | While SPAAC can proceed over a wider pH range, a neutral to slightly basic pH is generally optimal for antibody stability and efficient conjugation. |
| Temperature | 4°C to 37°C | Room Temperature (~25°C) | Higher temperatures increase the reaction rate, but lower temperatures (4°C) can be used for prolonged reactions with sensitive antibodies. |
| Reaction Time | 2 - 24 hours | 12 hours | Reaction progress can be monitored by chromatography (HIC or SEC). Longer incubation times can improve yield, especially at lower temperatures or concentrations.[1] |
| Organic Co-solvent (e.g., DMSO) | < 20% (v/v) | 5 - 10% | This compound is often dissolved in a water-miscible organic solvent like DMSO. It is crucial to keep the final concentration of the organic solvent low to prevent antibody denaturation.[2] |
Experimental Protocols
This section provides detailed protocols for the conjugation of this compound to an azide-modified antibody, followed by purification and characterization of the resulting ADC.
Preparation of Reagents
-
Azide-Modified Antibody: Prepare the azide-modified antibody in the chosen reaction buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 5 mg/mL).
-
This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh before each use. DM1-(PEG)4-DBCO is a click chemistry reagent that contains a DBCO group for SPAAC reactions with azide-containing molecules.[4] For long-term storage, the stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4]
This compound Conjugation Protocol
The following diagram illustrates the workflow for the conjugation reaction.
-
Reaction Setup: In a suitable reaction vessel, add the calculated volume of the this compound stock solution to the azide-modified antibody solution to achieve the desired molar ratio. Gently mix the solution by pipetting up and down.
-
Incubation: Incubate the reaction mixture at room temperature (~25°C) for 12 hours with gentle agitation. For temperature-sensitive antibodies, the incubation can be performed at 4°C for up to 24 hours.
-
Monitoring the Reaction (Optional): The progress of the conjugation can be monitored by analyzing small aliquots of the reaction mixture by Hydrophobic Interaction Chromatography (HIC) to observe the formation of species with higher drug-to-antibody ratios (DAR).
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted this compound and any potential aggregates. Size Exclusion Chromatography (SEC) is a commonly used method for this purpose.
Size Exclusion Chromatography (SEC) Protocol
| Parameter | Recommendation |
| Column | Superdex 200 Increase 10/300 GL or equivalent |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Loading: Load the reaction mixture onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions corresponding to the monomeric ADC peak. The ADC will elute first, followed by the smaller, unreacted drug-linker.
-
Pooling and Concentration: Pool the fractions containing the purified ADC and concentrate using an appropriate centrifugal filter device.
Characterization of the Antibody-Drug Conjugate
The critical quality attribute of an ADC is its drug-to-antibody ratio (DAR). DAR can be determined using UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).
3.4.1. DAR Determination by UV-Vis Spectroscopy
This method provides an average DAR for the bulk ADC sample.
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (typically around 252 nm).
-
Calculate the concentration of the antibody and the drug-linker using their respective extinction coefficients and the Beer-Lambert law.
-
The average DAR is calculated as the molar ratio of the drug-linker to the antibody.
3.4.2. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
HIC Protocol
| Parameter | Recommendation |
| Column | TSKgel Butyl-NPR or equivalent |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 26 | 0 |
| 30 | 0 |
-
Column Equilibration: Equilibrate the HIC column with the starting mobile phase conditions.
-
Sample Injection: Inject the purified ADC sample onto the column.
-
Gradient Elution: Apply the gradient to elute the different DAR species. The species with higher DAR values are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peak areas for each DAR species. The weighted average DAR can be calculated using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
The following diagram illustrates the logical relationship in HIC-based DAR analysis.
In Vitro Potency Assessment: MTT Cytotoxicity Assay
The biological activity of the DM1-ADC is determined by its ability to kill target cancer cells. The MTT assay is a colorimetric assay that measures cell viability.
MTT Assay Protocol
| Parameter | Recommendation |
| Cell Lines | Antigen-positive and antigen-negative cell lines |
| Cell Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate |
| ADC Concentration Range | 0.01 ng/mL to 1000 ng/mL (serial dilutions) |
| Incubation Time | 72 - 120 hours |
| MTT Reagent | 5 mg/mL in PBS |
| Solubilization Solution | DMSO or a solution of SDS in HCl |
| Detection | Absorbance at 570 nm |
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the DM1-ADC and control antibody.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.[5][6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[6][7]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%). The IC50 value is a measure of the ADC's potency.[5]
Conclusion
The successful development of a potent and effective DM1-based ADC relies on the careful optimization of the this compound click chemistry reaction. By systematically evaluating and controlling parameters such as molar ratio, concentration, buffer composition, pH, temperature, and reaction time, researchers can achieve efficient and reproducible conjugation. Subsequent purification and thorough characterization, particularly the determination of the drug-to-antibody ratio, are critical for ensuring the quality and consistency of the final ADC product. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to advance their ADC projects.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Step-by-Step Guide for Creating an Antibody-Drug Conjugate with DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the creation and characterization of an Antibody-Drug Conjugate (ADC) utilizing the cytotoxic agent DM1 linked to an antibody via a DM1-PEG4-DBCO linker. This protocol is intended for research purposes and should be performed by trained professionals in a laboratory setting.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. Unlike chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. This is achieved by linking a potent cytotoxic agent to a monoclonal antibody (mAb) that specifically binds to a target antigen expressed on the surface of cancer cells.
This guide focuses on the use of a this compound drug-linker. DM1 (Mertansine) is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[1][2] The DBCO (Dibenzocyclooctyne) moiety allows for a copper-free "click chemistry" reaction, a type of bioorthogonal chemistry, to conjugate the drug-linker to an azide-modified antibody.[1][3][4] The PEG4 spacer enhances the solubility and stability of the resulting ADC.[3]
Principle of the Method
The creation of an ADC with this compound is a two-step process:
-
Antibody Modification: The antibody is first functionalized with an azide (B81097) group. This is typically achieved by reacting the antibody with an NHS-ester-containing azide linker, which forms a stable amide bond with lysine (B10760008) residues on the antibody surface.
-
Drug-Linker Conjugation: The azide-modified antibody is then reacted with the DBCO-containing drug-linker (this compound) via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is highly specific and occurs under mild conditions, ensuring the integrity of the antibody.[3][4][5]
Following conjugation, the ADC is purified and characterized to determine its drug-to-antibody ratio (DAR), purity, and in vitro potency.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| Monoclonal Antibody (mAb) | User-defined | - |
| This compound | Various | e.g., MedchemExpress HY-136261 |
| Azide-PEG4-NHS Ester | Various | e.g., BroadPharm BP-21863 |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Major chemical suppliers | - |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Major chemical suppliers | - |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | - |
| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific | - |
| Size Exclusion Chromatography (SEC) Column | Various | e.g., Agilent AdvanceBio SEC |
| Hydrophobic Interaction Chromatography (HIC) Column | Various | e.g., Tosoh TSKgel Butyl-NPR |
| Cell Culture Media and Reagents | Various | - |
| Cancer Cell Line (Antigen-positive) | ATCC or other cell banks | - |
| MTT or similar cell viability assay kit | Various | - |
Antibody Preparation
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS, at a pH of 7.2-7.5. If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives (e.g., sodium azide), they must be removed. This can be accomplished by dialysis against PBS or by using desalting columns.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in PBS. The concentration can be determined by measuring the absorbance at 280 nm.
Step 1: Antibody Modification with Azide-PEG4-NHS Ester
-
Prepare Reagents:
-
Dissolve Azide-PEG4-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the Azide-PEG4-NHS ester solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG4-NHS ester using a desalting column or by dialysis against PBS.
-
Step 2: Conjugation of this compound
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the purified azide-modified antibody solution.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 4-6 hours with gentle mixing.[4]
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other impurities using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
ADC Characterization
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Species with a higher number of conjugated DM1 molecules are more hydrophobic and will have a longer retention time.[6]
| Parameter | Typical Value |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | Linear gradient from 0% to 100% B over 30 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 280 nm |
The average DAR can be calculated from the peak areas of the different drug-loaded species.
Mass Spectrometry (MS)
Intact mass analysis of the ADC can provide a more precise determination of the DAR.
| Parameter | Typical Value |
| Chromatography | SEC or Reversed-Phase (RP) |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |
| Sample Preparation | Desalting is often required.[7] For RP-LC/MS, reduction of disulfide bonds may be necessary. |
Deconvolution of the mass spectrum will show a distribution of species with different numbers of conjugated drugs, from which the average DAR can be calculated.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.[8][9][10]
| Parameter | Typical Value |
| Column | Agilent AdvanceBio SEC 300 Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
The potency of the ADC is assessed by determining its half-maximal inhibitory concentration (IC50) in a cancer cell line that expresses the target antigen.
-
Cell Seeding: Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC for 72-96 hours.
-
Cell Viability Measurement: Use a cell viability assay, such as the MTT assay, to determine the percentage of viable cells at each ADC concentration.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve. Published IC50 values for DM1 and DM1-containing ADCs are typically in the sub-nanomolar to low nanomolar range.[11][12][13]
Data Presentation
Table 1: Representative ADC Characterization Data
| Parameter | Result | Method |
| Average DAR | 3.5 - 4.0 | HIC, MS |
| Monomer Purity | >95% | SEC |
| Aggregate Content | <5% | SEC |
| In Vitro IC50 (Antigen-positive cell line) | 0.1 - 10 nM | MTT Assay |
| In Vitro IC50 (Antigen-negative cell line) | >1000 nM | MTT Assay |
Note: These are typical expected values and may vary depending on the specific antibody, linker, and experimental conditions.
Visualizations
ADC Synthesis Workflow
Caption: Workflow for the synthesis of a DM1-based ADC.
DM1 Mechanism of Action
Caption: Mechanism of action of a DM1-containing ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy Studies of DM1-PEG4-DBCO ADCs in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of antibody-drug conjugates (ADCs) utilizing a DM1 payload linked via a PEG4-DBCO linker in mouse models of cancer.
Introduction
Antibody-drug conjugates represent a powerful class of targeted cancer therapeutics. The specificity of a monoclonal antibody is leveraged to deliver a highly potent cytotoxic agent directly to tumor cells, thereby minimizing systemic toxicity. The ADC construct discussed here employs:
-
DM1: A potent microtubule-inhibiting maytansinoid payload that induces cell cycle arrest and apoptosis.[1][2]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[3][4]
-
DBCO: A dibenzocyclooctyne group that enables copper-free "click chemistry" for site-specific conjugation of the drug-linker to an azide-modified antibody. This strain-promoted alkyne-azide cycloaddition (SPAAC) allows for the creation of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).[2][3]
The combination of these elements results in a next-generation ADC designed for enhanced stability, solubility, and controlled conjugation. This document outlines the necessary protocols to evaluate the in vivo efficacy of such ADCs in preclinical mouse models.
Core Concepts and Mechanisms
DM1-PEG4-DBCO ADCs function through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker may be cleaved, releasing the active DM1 payload.[1][5] The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.[1][5]
The DBCO-PEG4 linker is crucial for this process. The PEG4 spacer improves the ADC's solubility and pharmacokinetics, while the DBCO group facilitates a stable, covalent attachment to the antibody via click chemistry.[3][4] This method of conjugation is highly efficient and allows for precise control over the placement and number of drug-linker molecules per antibody.[]
Data Presentation: Efficacy of DM1-ADCs in Xenograft Mouse Models
The following tables summarize representative quantitative data from in vivo studies of DM1-containing ADCs in various mouse xenograft models. While specific data for the this compound linker is not broadly published, these results for other DM1 ADCs (like Trastuzumab-DM1 or T-DM1) provide a benchmark for expected efficacy.
Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models
| ADC | Target Antigen | Cancer Model | Mouse Strain | Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | Observations |
| Trastuzumab-DM1 (T-DM1) | HER2 | JIMT-1 (Breast Cancer) | SCID Mice | 5 | Intravenous, once weekly | Significant inhibition vs. control | Induced apoptosis and mitotic catastrophe.[5] |
| Trastuzumab-DM1 (T-DM1) | HER2 | Ovarian Carcinosarcoma Xenograft | SCID Mice | 15 | Intravenous, once weekly | 100% (Complete Response) | All treated mice remained tumor-free.[7] |
| Trastuzumab-DM1 (T-DM1) | HER2 | SKOV3 (Ovarian Cancer) | Nude Mice | 10 | Not Specified | Complete remission in 3/5 mice | No regrowth observed after treatment cessation.[8] |
| Trastuzumab-DM1 (T-DM1) | HER2 | SKOV3 (Ovarian Cancer) | Nude Mice | 30 | Not Specified | 100% (Complete Eradication) | No regrowth observed after treatment cessation.[8] |
| Anti-CD22-MCC-DM1 | CD22 | Non-Hodgkin's Lymphoma Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Induced complete tumor regression.[1] |
Table 2: Survival Analysis in Xenograft Models
| ADC | Target Antigen | Cancer Model | Mouse Strain | Treatment Group | Median Survival | Statistical Significance |
| Trastuzumab-DM1 (T-DM1) | HER2 | Ovarian Carcinosarcoma Xenograft | SCID Mice | T-DM1 (15 mg/kg) | Significantly longer | p=0.008 (vs. Trastuzumab), p=0.0001 (vs. vehicle)[7] |
| Trastuzumab-DM1 (T-DM1) | HER2 | Ovarian Carcinosarcoma Xenograft | SCID Mice | Trastuzumab (15 mg/kg) | Not specified | - |
| Trastuzumab-DM1 (T-DM1) | HER2 | Ovarian Carcinosarcoma Xenograft | SCID Mice | Vehicle | Not specified | - |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of a novel this compound ADC.
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol outlines the establishment of a tumor xenograft and subsequent treatment to evaluate ADC efficacy.
1. Cell Culture and Implantation:
- Culture human cancer cells expressing the target antigen of interest under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.
- Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., Nude, SCID).
2. Tumor Growth Monitoring and Group Randomization:
- Allow tumors to establish and grow.
- Measure tumor volume regularly (e.g., twice weekly) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[7]
3. ADC Administration:
- Reconstitute the this compound ADC in a sterile vehicle (e.g., sterile water or PBS).
- Administer the ADC, a control antibody, or the vehicle to the respective groups. Intravenous (IV) injection is a common route of administration.[7]
- Dosing and schedule will need to be optimized but can be based on previous studies with similar ADCs (e.g., 5-15 mg/kg, once weekly).[5][7]
4. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- The primary endpoint is typically tumor growth inhibition.
- Secondary endpoints may include complete tumor regression, survival, and assessment of toxicity (e.g., weight loss, clinical signs).
- At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Pharmacokinetic Analysis
This protocol is for determining the pharmacokinetic profile of the this compound ADC.
1. Animal Dosing:
- Administer a single dose of the ADC to a cohort of mice (typically non-tumor bearing) via intravenous injection.
2. Sample Collection:
- Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) via retro-orbital bleeding or tail vein sampling.
- Process the blood to obtain plasma and store samples at -80°C until analysis.
3. Sample Analysis:
- The concentration of the total antibody (regardless of drug load) and the conjugated ADC can be measured using an enzyme-linked immunosorbent assay (ELISA).
- Liquid chromatography-mass spectrometry (LC-MS/MS) can be used to quantify the levels of free DM1 payload and its metabolites.
4. Data Analysis:
- Use pharmacokinetic software to model the concentration-time data and determine key parameters such as clearance, volume of distribution, and half-life.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
ADC Mechanism of Action
Caption: Cellular mechanism of action for a DM1-based ADC.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Determining the Drug-to-Antibody Ratio (DAR) for DM1-PEG4-DBCO Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile.[1][2][3] For ADCs utilizing a DM1 cytotoxic payload attached via a PEG4-DBCO linker, accurate and robust determination of the DAR is essential throughout the development and manufacturing processes. The DM1 payload, a potent microtubule inhibitor, is conjugated to the antibody, and the DBCO linker enables a highly specific, copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with an azide-modified antibody.[4][5][6] This application note provides a comparative overview of the most common analytical methods for DAR determination of DM1-PEG4-DBCO ADCs, including detailed experimental protocols and data presentation guidelines.
Analytical Methodologies for DAR Determination
Several analytical techniques can be employed to determine the DAR of ADCs. The most prevalent and reliable methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).[][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[9][10] Since the DM1 payload is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the ADC.[10][11] HIC can therefore separate ADC species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), allowing for the calculation of the average DAR and providing information on the drug distribution.[3][12] A key advantage of HIC is that it is a non-denaturing technique, allowing for the analysis of the ADC in its native state.[9][13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another chromatographic technique that separates molecules based on hydrophobicity.[15] For ADC analysis, RP-HPLC is often performed under denaturing conditions after reducing the interchain disulfide bonds of the antibody.[11][12][16] This separates the light and heavy chains, and the drug-conjugated chains can be resolved from the unconjugated ones. The weighted average DAR can then be calculated from the peak areas of the different species.[12][16][17]
-
Mass Spectrometry (MS): LC-MS is a powerful technique that provides precise mass information of the intact ADC or its subunits (light and heavy chains).[1][18] By measuring the mass difference between the unconjugated antibody and the various drug-loaded species, the number of conjugated drugs can be determined with high accuracy.[1][] This method can provide a detailed profile of the DAR distribution and the average DAR.[1]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for the analysis of this compound ADCs. Optimization of the gradient and other parameters may be required for specific ADCs.
Workflow for HIC-based DAR Determination
Caption: Workflow for DAR determination using HIC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol
-
This compound ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Gradient Elution:
-
0-2 min: 100% Mobile Phase A
-
2-22 min: Linear gradient from 0% to 100% Mobile Phase B
-
22-27 min: 100% Mobile Phase B
-
27-30 min: Re-equilibrate with 100% Mobile Phase A
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The species with higher DAR will have longer retention times due to increased hydrophobicity.[12]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100 []
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the analysis of reduced this compound ADCs.
Workflow for RP-HPLC-based DAR Determination
Caption: Workflow for DAR determination using RP-HPLC.
Materials:
-
RP-HPLC Column (e.g., C4 column, 300 Å)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
This compound ADC sample
Procedure:
-
Sample Preparation (Reduction):
-
To 100 µg of ADC (at 1 mg/mL), add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.[15]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 75°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Gradient Elution:
-
0-5 min: 25% Mobile Phase B
-
5-30 min: Linear gradient from 25% to 55% Mobile Phase B
-
30-35 min: Linear gradient from 55% to 95% Mobile Phase B
-
35-40 min: Re-equilibrate with 25% Mobile Phase B
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-DM1), unconjugated heavy chain (HC), and conjugated heavy chain (HC-DM1, HC-DM1x2, etc.).
-
Integrate the peak areas for all species.
-
Calculate the weighted average DAR using the following formula: Average DAR = [Σ (% Peak Area of conjugated LC species × # of drugs) + Σ (% Peak Area of conjugated HC species × # of drugs)] / [Σ (% Peak Area of all LC species) + Σ (% Peak Area of all HC species)] [17][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the analysis of intact this compound ADCs.
Workflow for LC-MS-based DAR Determination
Caption: Workflow for DAR determination using LC-MS.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
RP or Size-Exclusion Chromatography (SEC) column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Optional: PNGase F for deglycosylation
-
This compound ADC sample
Procedure:
-
Sample Preparation (Optional Deglycosylation): To simplify the mass spectrum, the ADC can be deglycosylated by incubating with PNGase F according to the manufacturer's protocol.
-
LC-MS Conditions:
-
Use a shallow gradient on an RP column or isocratic elution on an SEC column to desalt the sample before MS analysis.
-
Mass Spectrometer settings should be optimized for intact protein analysis in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the masses corresponding to the unconjugated antibody and the antibody conjugated with one, two, three, etc., this compound molecules.
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Relative Abundance of each species × DAR value of that species) / Σ (Relative Abundance of all species)
-
Data Presentation: Comparative Summary of DAR Determination Methods
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions.[9][14] | Separation based on hydrophobicity under denaturing conditions after reduction.[11][12] | Separation by chromatography followed by mass-to-charge ratio determination.[1][18] |
| Sample State | Native, intact ADC.[9][13] | Reduced light and heavy chains.[12][16] | Intact or reduced ADC.[1] |
| Information Provided | Average DAR, drug distribution (DAR species), presence of unconjugated antibody.[10][12] | Average DAR, drug distribution on light and heavy chains.[11][16] | Precise mass of intact ADC and subunits, average DAR, drug distribution, confirmation of conjugation sites.[1][] |
| Advantages | - Non-denaturing- Relatively simple setup- Good for routine analysis[9] | - Orthogonal to HIC- Provides information on chain-specific conjugation[12] | - High accuracy and precision- Provides detailed molecular information- Gold standard for characterization[18] |
| Limitations | - Incompatible with MS due to high salt concentrations[10]- Resolution may be limited for complex mixtures | - Denaturing conditions- Requires sample reduction[12] | - Requires specialized instrumentation- Data analysis can be complex |
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs.[2] HIC, RP-HPLC, and LC-MS are all powerful techniques for this purpose, each with its own advantages and limitations. HIC provides valuable information on drug distribution under native conditions.[9][13] RP-HPLC offers an orthogonal approach, providing details on the drug load on individual antibody chains.[12] LC-MS delivers the most comprehensive and accurate characterization, providing precise mass information.[18] The choice of method will depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal methods is often recommended.
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 17. agilent.com [agilent.com]
- 18. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) with DM1-PEG4-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a small molecule cytotoxin. The purification of ADCs is a critical step in their manufacturing process, aimed at removing impurities such as unconjugated antibody, free drug-linker, and aggregates, and to isolate ADC species with a specific drug-to-antibody ratio (DAR). This document provides detailed application notes and protocols for the purification of ADCs synthesized using the cytotoxic agent DM1, a polyethylene (B3416737) glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) linker for conjugation, typically via copper-free click chemistry.
The DM1 payload is a potent microtubule inhibitor.[1] Its hydrophobicity, however, can increase the propensity for aggregation of the ADC.[2] The incorporation of a hydrophilic PEG4 linker can help mitigate this aggregation and improve the pharmacokinetic properties of the ADC.[3][] The DBCO group enables a bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, a type of "click chemistry," for conjugating the drug-linker to an azide-modified antibody.[5][6] This method offers high reaction efficiency and specificity under mild conditions.[]
The purification of ADCs made with DM1-PEG4-DBCO typically involves a multi-step chromatographic process designed to address the specific impurities generated during the conjugation reaction. The primary techniques employed are Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC).
Purification Strategy Overview
A typical purification workflow for ADCs synthesized with this compound involves a sequential process to remove different types of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Scaling Up Production of DM1-PEG4-DBCO Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload.[1] The linker connecting the antibody and the payload is a critical component influencing the stability, pharmacokinetics, and efficacy of the ADC.[1] This document provides detailed application notes and protocols for the scaled-up production of antibody-drug conjugates utilizing a DM1-PEG4-DBCO linker system. This system employs a strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" approach, which is biocompatible and avoids the use of a cytotoxic copper catalyst.[1]
The DM1 payload is a potent microtubule-disrupting agent that can induce cell cycle arrest and apoptosis upon internalization into target cancer cells.[2][3] The PEG4 spacer enhances the solubility and reduces aggregation of the resulting ADC.[1] The DBCO (dibenzocyclooctyne) group enables a highly specific and efficient conjugation to an azide-modified antibody.[1]
Scaling up ADC production from bench-scale to manufacturing levels presents numerous challenges, including maintaining process consistency, ensuring product quality, and handling highly potent cytotoxic agents safely.[4][5] These notes provide a framework for addressing these challenges through robust process development, in-process controls, and comprehensive analytical characterization.
Process Overview: Scaling Up this compound ADC Production
The large-scale production of a this compound conjugated antibody involves a multi-step process that must be conducted under cGMP conditions, often within a contained environment to ensure operator safety.[4] The overall workflow can be summarized as follows:
-
Antibody Preparation and Azide (B81097) Modification: The monoclonal antibody is prepared in a suitable buffer and chemically modified to introduce azide functionalities.
-
This compound Conjugation (SPAAC): The azide-modified antibody is reacted with the this compound drug-linker in a controlled environment.
-
Purification: The resulting ADC is purified to remove unreacted drug-linker, residual solvents, and potential aggregates. Tangential Flow Filtration (TFF) is a common method for initial purification and buffer exchange, followed by chromatography for higher resolution separation.[6][7]
-
Characterization and Quality Control: The purified ADC is rigorously tested for critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), purity, aggregation, and potency.[8][]
Below is a visual representation of the scaled-up production workflow.
Experimental Protocols
The following protocols are intended as a general framework. Specific parameters such as buffer composition, pH, temperature, and reaction times should be optimized for each specific antibody and scaled appropriately.
Large-Scale Antibody Azide Modification
For site-specific conjugation, enzymatic or chemical methods can be used to introduce azide groups onto the antibody. A common method involves modifying the antibody's glycan domains. For non-specific conjugation, lysine (B10760008) residues can be targeted. The following is a general protocol for lysine-based modification.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tangential Flow Filtration (TFF) system with appropriate molecular weight cut-off (MWCO) cassettes (e.g., 30 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
Protocol:
-
Antibody Preparation:
-
Concentrate the initial antibody solution to a target concentration (e.g., 10-20 mg/mL) using TFF.
-
Perform diafiltration against an amine-free buffer (e.g., PBS, pH 7.4) to remove any interfering substances. Sodium azide, if present as a preservative, must be removed.[10]
-
-
Linker Preparation:
-
Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with NHS esters.[]
-
Add a calculated molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution with gentle mixing. For large-scale reactions, a 5- to 15-fold molar excess is a typical starting point.
-
Incubate the reaction at room temperature for 1-2 hours with controlled agitation.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Utilize TFF to remove excess linker and quenching buffer. Perform diafiltration against a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).
-
Large-Scale SPAAC Conjugation with this compound
Materials:
-
Azide-modified antibody
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
Protocol:
-
Drug-Linker Preparation:
-
Dissolve the this compound in anhydrous DMSO to a target concentration (e.g., 50 mM).
-
-
Conjugation Reaction:
-
Add a 1.5- to 3-fold molar excess of the this compound solution to the azide-modified antibody solution with gentle, controlled mixing.[12]
-
The final concentration of DMSO in the reaction mixture should ideally not exceed 10-20% (v/v) to maintain antibody stability.[13]
-
Incubate the reaction at 4-25°C for 4-12 hours. Reaction kinetics should be monitored to determine the optimal time.[14]
-
-
In-Process Monitoring:
-
Samples can be taken at various time points to monitor the progress of the conjugation and the formation of the ADC, for example, by UV-Vis spectroscopy or HIC.
-
Large-Scale ADC Purification
2.3.1. Tangential Flow Filtration (TFF)
TFF is used for the initial purification to remove unreacted this compound, DMSO, and for buffer exchange.[7]
Protocol:
-
System Setup:
-
Install a TFF capsule or cassette with a 30 kDa MWCO membrane into a single-use TFF system.[7]
-
-
Diafiltration:
-
Perform diafiltration with at least 10 diavolumes of a suitable buffer (e.g., a formulation buffer or a buffer for the subsequent chromatography step) to reduce the levels of DMSO and free drug-linker to acceptable limits.[15]
-
Monitor the permeate for the presence of the free drug-linker to ensure its efficient removal.
-
-
Concentration:
-
Concentrate the purified ADC solution to the desired concentration for the next purification step or for final formulation.
-
2.3.2. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DAR) and to remove aggregates.[16][17]
Protocol:
-
Column and Buffer Preparation:
-
Equilibrate a HIC column (e.g., with a Phenyl or Butyl ligand) with a high-salt mobile phase (Mobile Phase A).
-
-
Sample Loading:
-
Adjust the salt concentration of the ADC solution to match the equilibration buffer before loading it onto the column.
-
-
Elution:
-
Elute the bound ADC species using a decreasing salt gradient (by mixing with a low-salt Mobile Phase B). Species with higher DAR, being more hydrophobic, will elute later.[18]
-
-
Fraction Collection:
-
Collect fractions and analyze them for DAR and purity to pool the fractions that meet the product specifications.
-
| Parameter | TFF | HIC |
| Purpose | Removal of free drug-linker, buffer exchange, concentration | DAR species separation, aggregate removal |
| Stationary Phase | 30 kDa MWCO membrane | Phenyl, Butyl, or other hydrophobic resin |
| Mobile Phase A | - | 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[17] |
| Mobile Phase B | - | 25 mM Sodium Phosphate, pH 7.0[17] |
| Elution | - | Decreasing salt gradient |
| Key Process Controls | Transmembrane pressure, diafiltration volumes, final concentration | Salt concentration of load, gradient slope, fraction collection criteria |
Table 1: Comparison of Large-Scale Purification Techniques.
Analytical Characterization and Quality Control
Comprehensive analytical testing is crucial to ensure the quality, consistency, and safety of the scaled-up ADC product.
| Critical Quality Attribute | Analytical Method | Typical Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy[19], Hydrophobic Interaction Chromatography (HIC)[], Liquid Chromatography-Mass Spectrometry (LC-MS)[8][20] | Average DAR of 3.5 - 4.5 |
| Purity (Monomer Content) | Size Exclusion Chromatography (SEC) | ≥ 95% monomer |
| Residual Free Drug-Linker | Reversed-Phase HPLC (RP-HPLC) | < 1% of total drug |
| Identity | Intact Mass Analysis (LC-MS), Peptide Mapping | Conforms to reference standard |
| Potency | In vitro cell-based cytotoxicity assay | Within a specified range of the reference standard |
| Endotoxin | Limulus Amebocyte Lysate (LAL) test | ≤ 5 EU/mg |
| Bioburden | Plate count | ≤ 10 CFU/10 mL |
Table 2: Key Analytical Methods and Acceptance Criteria for ADC Quality Control.
Mechanism of Action and Signaling Pathway
The therapeutic effect of a DM1-conjugated antibody is initiated by its binding to a specific antigen on the surface of a cancer cell.[3]
-
Binding and Internalization: The ADC binds to its target antigen and is internalized by the cell through receptor-mediated endocytosis.[3][21]
-
Lysosomal Trafficking and Payload Release: The ADC-antigen complex is trafficked to the lysosome. Inside the lysosome, the antibody is degraded by proteases, leading to the release of the DM1 payload.[3][21]
-
Microtubule Disruption and Cell Cycle Arrest: The released DM1 binds to tubulin, inhibiting the assembly of microtubules.[2][21] This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase.
-
Apoptosis: The prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[3]
Trastuzumab-DM1 (T-DM1) has also been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[2][22]
Conclusion
The successful scaling up of this compound conjugated antibody production requires a comprehensive understanding of the entire manufacturing process, from antibody modification to final product characterization. Key success factors include robust process development to define critical process parameters, implementation of appropriate in-process controls, and the use of scalable purification technologies like TFF and HIC.[4][6] Stringent quality control is paramount to ensure the production of a safe, effective, and consistent ADC therapeutic. These application notes and protocols provide a foundational guide for researchers and drug development professionals embarking on the large-scale manufacturing of this promising class of biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ADC 製造:共轭 [sigmaaldrich.com]
- 6. duoningbio.com [duoningbio.com]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. waters.com [waters.com]
- 10. Sodium azide removal protocol | Abcam [abcam.com]
- 12. interchim.fr [interchim.fr]
- 13. broadpharm.com [broadpharm.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. adcreview.com [adcreview.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 18. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lcms.cz [lcms.cz]
- 21. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in DM1-PEG4-DBCO conjugation reaction
Welcome to the technical support center for DM1-PEG4-DBCO conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this specific bioconjugation.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common challenge in the synthesis of antibody-drug conjugates (ADCs). This guide provides a systematic approach to identifying and resolving potential causes for suboptimal yields in your this compound conjugation.
Problem 1: Low or No Conjugation of DBCO-PEG4-DM1 to the Azide-Modified Biomolecule
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Degradation of DBCO Reagent | Store DBCO reagents, especially those with reactive esters like NHS, protected from moisture and at the recommended temperature (typically -20°C).[1][2] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] |
| Inefficient Azide (B81097) Labeling | Confirm that the biomolecule (e.g., antibody, protein) has been successfully labeled with an azide group. Use an independent analytical method to verify the presence of azides before proceeding with the click chemistry reaction. |
| Suboptimal Reaction Buffer | Ensure the reaction buffer is free of sodium azide, as it will compete with the azide-labeled biomolecule for the DBCO reagent.[1][2][4][5] Use a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH of 7-9 for the conjugation step.[3] |
| Incorrect Molar Ratio | Optimize the molar ratio of the DBCO-PEG4-DM1 to the azide-labeled biomolecule. A molar excess of 1.5 to 10 equivalents of one of the components can increase conjugation efficiency.[6] For labeling proteins, a 10- to 50-fold molar excess of the DBCO reagent may be necessary depending on the protein concentration.[3] |
| Suboptimal Reaction Conditions | Reactions are typically performed at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[6] Increasing the temperature to 37°C can enhance reaction efficiency.[2][6] |
| Steric Hindrance | The PEG4 linker is designed to reduce steric hindrance, but the structure of the biomolecule can still impede conjugation.[2][7] Consider using a longer PEG linker if steric hindrance is suspected to be a significant issue.[7][8] |
Problem 2: Low Yield of the Initial this compound Construct
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester on a DBCO-PEG4-NHS reagent is moisture-sensitive and can hydrolyze, rendering it inactive.[2][3][9] Prepare stock solutions of the NHS ester immediately before use in an anhydrous solvent like DMSO or DMF.[1][3][9] |
| Poor Solubility of DM1 | DM1 is a hydrophobic payload, which can lead to aggregation and poor solubility in aqueous buffers, resulting in an incomplete reaction.[8][10] The PEG4 linker enhances hydrophilicity, but if solubility issues persist, ensure the final concentration of any organic solvent (like DMSO) used to dissolve the linker-payload is low (typically <10%) in the aqueous reaction buffer.[9] |
| Inefficient Purification | The purification process can be a significant source of product loss.[8] Optimize purification methods (e.g., chromatography) to effectively separate the desired conjugate from unreacted components without excessive loss of the final product. |
| Linker-Payload Instability | The linker-payload construct may be unstable under certain conditions, leading to premature cleavage of the payload.[8] Ensure that the pH and temperature of the reaction and purification steps are within the stable range for the specific linker chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 linker in this conjugation?
The polyethylene (B3416737) glycol (PEG) linker serves several critical functions in antibody-drug conjugates.[] It enhances the water solubility of hydrophobic payloads like DM1, which can improve reaction efficiency and prevent aggregation of the final ADC.[8][][12] The PEG spacer also provides flexibility and reduces steric hindrance, allowing for more efficient binding of the DBCO group to the azide on the target biomolecule.[2][7]
Q2: How can I monitor the progress of the DBCO-azide conjugation reaction?
The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 310 nm, which will decrease as the reaction proceeds.[4][5][6]
Q3: What are the ideal storage conditions for DBCO-PEG4-NHS ester?
DBCO-NHS esters should be stored at -20°C in a desiccated environment to prevent degradation from moisture and hydrolysis of the NHS ester.[1][3] Once dissolved in an anhydrous solvent like DMSO, the solution should be used promptly, although it can be stored for a few months at -20°C.[1]
Q4: Can I use a buffer containing Tris for the NHS ester reaction?
No, buffers containing primary amines, such as Tris or glycine, should not be used during the NHS ester coupling step as they will compete with the primary amines on your target molecule for reaction with the NHS ester.[3] Tris can be used to quench the reaction after the desired incubation time.[1][5]
Q5: What impact does the drug-to-antibody ratio (DAR) have on the final product?
While a higher DAR may seem more potent in vitro, it can lead to faster plasma clearance and potentially lower efficacy in vivo.[10][13] Higher drug loading can also increase the hydrophobicity of the ADC, leading to aggregation.[10] Therefore, achieving a consistent and optimal DAR is a critical aspect of ADC development.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Biomolecule with DBCO-PEG4-NHS Ester
-
Prepare the Biomolecule : Dissolve the biomolecule (e.g., antibody) in a non-amine-containing buffer at pH 7-9 (e.g., PBS). The concentration should typically be 1 mg/mL or higher.[4][5]
-
Prepare the DBCO Reagent : Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][3]
-
Reaction Setup : Add a 10- to 50-fold molar excess of the DBCO reagent to the biomolecule solution.[3] The final concentration of the organic solvent should be kept low (e.g., <20%) to avoid denaturation of the biomolecule.[4][5]
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]
-
Quenching : Stop the reaction by adding a quenching buffer, such as Tris, to a final concentration of 50-100 mM.[3] Incubate for an additional 15 minutes.[1][5]
-
Purification : Remove the unreacted DBCO reagent using a desalting column or dialysis.[1][7]
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reactants : Prepare the azide-labeled biomolecule and the DBCO-PEG4-DM1 construct in an azide-free buffer like PBS.[2][6]
-
Reaction Setup : Mix the DBCO-functionalized molecule with the azide-functionalized molecule. A 1.5- to 10-fold molar excess of one component can be used to drive the reaction to completion.[6]
-
Incubation : Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[2][6]
-
Purification : Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted materials.[7]
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield in conjugation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent aggregation of ADCs with DM1-PEG4-DBCO
Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) regarding the aggregation of ADCs, with a specific focus on conjugates utilizing the DM1 cytotoxic payload attached via a PEG4-DBCO linker.
Frequently Asked Questions (FAQs)
Q1: We are observing significant aggregation with our ADC, which uses a DM1 payload and a PEG4-DBCO linker. What are the primary causes?
A1: Aggregation of ADCs is a common challenge driven by several factors. For your specific construct, the primary cause is most likely the increased hydrophobicity from the DM1 payload.[1][2] Key contributing factors include:
-
Payload-Induced Hydrophobicity : DM1 is a hydrophobic molecule.[3] Conjugating multiple DM1 molecules to the antibody's surface creates hydrophobic patches that encourage protein-protein interactions, leading to aggregation as the molecules cluster to minimize their exposure to the aqueous environment.[1][2][4]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated DM1 molecules increases the ADC's overall hydrophobicity, making it more prone to aggregation.[5][6] While potent, a high DAR can compromise stability.[5]
-
Unfavorable Formulation Conditions : The stability of your ADC is highly dependent on the formulation. Suboptimal conditions, such as a pH near the antibody's isoelectric point (pI), low ionic strength, or the absence of stabilizing excipients, can significantly promote aggregation.[2][7]
-
Process and Storage-Induced Stress : Aggregation can be triggered or worsened by physical stress during manufacturing and storage, including repeated freeze-thaw cycles, high temperatures, mechanical agitation, and even light exposure.[1][5][8]
Q2: How do the PEG4 and DBCO components of the linker influence aggregation?
A2: The linker system you are using has components designed to mitigate aggregation.
-
PEG4 (Polyethylene Glycol) : The PEG4 spacer is a hydrophilic component.[9][10] Incorporating PEG chains into linkers is a standard strategy to counteract payload hydrophobicity, improve solubility, and reduce the likelihood of aggregation.[1][10][] The PEG chains form a "hydration shell" that can shield hydrophobic regions.[10]
-
DBCO (Dibenzocyclooctyne) : The DBCO group is used for copper-free click chemistry (SPAAC), which enables site-specific conjugation to an azide-modified antibody.[9] This modern conjugation method produces a more homogeneous ADC with a well-defined DAR. This homogeneity can be advantageous for stability compared to traditional methods (like maleimide (B117702) chemistry) that result in a heterogeneous mixture of species.[7][9]
Q3: What are the most effective formulation strategies to prevent the aggregation of our DM1-based ADC?
A3: A systematic formulation screening study is the most effective approach.[][13] The goal is to find a buffer system that maintains the conformational and colloidal stability of the ADC. Key parameters to optimize include:
-
pH and Buffer System : Select a buffer (e.g., histidine, acetate) that maintains a pH well away from the ADC's isoelectric point (pI), where it is least soluble.[2] Typically, a pH between 5.0 and 6.5 is optimal for monoclonal antibodies.
-
Ionic Strength : Optimizing the salt concentration (e.g., with NaCl) is crucial. While low ionic strength can fail to screen disruptive charge-charge interactions, excessively high concentrations can promote hydrophobic interactions.[2][5]
-
Excipient Addition : The use of stabilizers is critical. Certain surfactants, sugars, and amino acids can effectively reduce aggregation.[] Polysorbate surfactants are particularly effective at preventing aggregation driven by hydrophobic interactions.[]
Q4: What analytical methods should we use to detect and quantify ADC aggregation?
A4: A suite of analytical techniques is necessary to accurately characterize aggregation.[1]
-
Size Exclusion Chromatography (SEC) : This is the industry-standard method for quantifying aggregates (high molecular weight species, or HMWS) and fragments.[1][14][15]
-
SEC with Multi-Angle Light Scattering (SEC-MALS) : This advanced technique provides precise measurements of the molecular weight of different species, confirming the presence of monomers, dimers, and larger aggregates.[1]
-
Dynamic Light Scattering (DLS) : DLS is a rapid method used to measure the size distribution of particles in a solution and is highly sensitive for detecting the early onset of aggregation.[7]
-
Analytical Ultracentrifugation (AUC) : AUC is a powerful and highly sensitive technique for characterizing and quantifying ADC aggregates in a formulation.[1]
Troubleshooting Guide for ADC Aggregation
This guide provides a structured approach to identifying and resolving common aggregation issues encountered during ADC development.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) & Solutions |
| Increased High Molecular Weight Species (HMWS) in SEC Analysis | 1. Payload-driven hydrophobic interactions. [2][16] 2. Suboptimal buffer pH or ionic strength. [2][5] 3. Absence of stabilizing excipients. [] | 1. Perform a formulation screening study. Systematically evaluate different buffers, pH levels (e.g., 5.0, 5.5, 6.0, 6.5), and salt concentrations (e.g., 50-150 mM NaCl).[] 2. Screen a panel of stabilizing excipients. Focus on surfactants (Polysorbate 20/80), sugars (sucrose, trehalose), and amino acids (arginine, glycine).[] |
| Visible Particulates or Precipitation After Formulation or Storage | 1. Severe aggregation due to extreme hydrophobicity. [1] 2. pH is at or near the ADC's isoelectric point (pI). [2] 3. High protein concentration. [6] | 1. Re-evaluate the Drug-to-Antibody Ratio (DAR). A lower DAR may be necessary to improve solubility.[17] 2. Confirm the pI of your ADC and ensure the formulation pH is at least 1 unit away. 3. Add solubilizing excipients such as arginine to improve solubility and prevent precipitation. |
| Aggregation Increases After Freeze-Thaw Cycles | 1. Cryoconcentration of ADC and buffer components. 2. Formation of ice-water interfaces, which can induce denaturation. [8] | 1. Incorporate cryoprotectants into the formulation, such as sucrose (B13894) or trehalose. 2. Minimize freeze-thaw cycles. Aliquot ADC samples into single-use vials for storage.[5] |
| Inconsistent Results in Potency or Binding Assays | 1. Heterogeneity of the ADC preparation due to the presence of aggregates. [7] 2. Aggregates may have reduced binding affinity or be cleared faster. [7] | 1. Purify the ADC using preparative SEC to isolate the monomeric species for use in functional assays.[7] 2. Routinely monitor the aggregation status of the material used in assays to ensure consistency. |
| Aggregation Occurs Immediately After Conjugation/Purification | 1. Harsh conditions during the conjugation reaction (e.g., organic co-solvents, high temperature). [2] 2. High shear stress during purification (e.g., Tangential Flow Filtration). | 1. Optimize conjugation conditions. Consider immobilizing the antibody on a solid support during conjugation to physically prevent aggregation.[1][2] 2. Review and optimize purification parameters. Ensure buffer exchanges are gradual and minimize mechanical stress. |
Data Presentation
Table 1: Common Stabilizing Excipients for ADC Formulations
The table below summarizes common excipients used to prevent ADC aggregation, their mechanism of action, and typical concentration ranges for screening.
| Excipient Class | Examples | Mechanism of Action | Typical Concentration Range |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension and prevent aggregation at interfaces. Can bind to hydrophobic patches on the ADC surface, shielding them from interaction. | 0.01% - 0.1% (w/v) |
| Sugars (Polyols) | Sucrose, Trehalose, Mannitol | Act as cryo- and lyoprotectants. Stabilize the native protein structure through preferential exclusion, raising the energy barrier for unfolding.[18] | 2% - 10% (w/v) |
| Amino Acids | Arginine, Glycine, Histidine | Can suppress aggregation by binding to hydrophobic or charged regions. Arginine is particularly effective at increasing solubility and reducing viscosity. | 10 mM - 250 mM |
| Salts | Sodium Chloride (NaCl) | Modulate ionic strength to screen electrostatic interactions that can lead to aggregation.[5] | 25 mM - 150 mM |
Experimental Protocols
Protocol 1: High-Throughput Formulation Screening to Reduce ADC Aggregation
Objective: To identify an optimal buffer formulation for an ADC (e.g., with DM1-PEG4-DBCO) that minimizes aggregation under thermal stress.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a set of formulation buffers (e.g., 20 mM Histidine, 20 mM Acetate) at various pH levels (e.g., 5.0, 5.5, 6.0, 6.5).
-
Prepare concentrated stock solutions of excipients (e.g., 20% Sucrose, 1 M Arginine, 0.2% Polysorbate 20).
-
-
Sample Preparation (in a 96-well plate):
-
Dialyze or diafiltrate the purified ADC monomer into a baseline buffer (e.g., 20 mM Histidine, pH 6.0).
-
In each well of a 96-well PCR plate, combine the appropriate volumes of buffer, excipient stock, and ADC stock to achieve the final desired concentrations.
-
Ensure the final ADC concentration is consistent across all wells (e.g., 1 mg/mL). Include a control formulation with no added excipients.
-
-
Forced Degradation Study:
-
Seal the plate securely.
-
Take an initial (T=0) sample from each well for analysis.
-
Place the plate in an incubator at an elevated temperature (e.g., 40°C or 50°C) to induce thermal stress.[5]
-
Collect samples at specified time points (e.g., 24 hours, 48 hours, 1 week).
-
-
Analysis by Size Exclusion Chromatography (SEC):
-
Analyze all samples (T=0 and stressed) using a validated SEC method.[15]
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Detection: UV at 280 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage of High Molecular Weight Species (%HMWS), monomer, and fragments in each sample.
-
-
Data Interpretation:
-
Compare the increase in %HMWS over time for each formulation relative to the control.
-
The optimal formulation is the one that shows the lowest rate of aggregate formation under thermal stress.
-
Visualizations
Diagram 1: Troubleshooting Workflow for ADC Aggregation
This diagram outlines a logical, step-by-step process for diagnosing and resolving ADC aggregation issues.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Diagram 2: Mechanism of Aggregation Prevention by Surfactants
This diagram illustrates how hydrophobic interactions lead to ADC aggregation and how surfactant excipients can mitigate this process.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 13. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. SPECIAL FEATURE - Excipients: Advanced Biologics Require Innovative Excipient Science [drug-dev.com]
managing side reactions in copper-free click chemistry
Welcome to the Technical Support Center for copper-free click chemistry, with a focus on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for managing side reactions and optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for biological applications?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments.[1][2] It is a variation of the azide-alkyne Huisgen cycloaddition that does not require a cytotoxic copper catalyst.[3][4] The driving force for this reaction is the high ring strain of cyclooctyne (B158145) reagents, which significantly lowers the activation energy for the [3+2] cycloaddition with azides.[1][5] This allows the reaction to proceed rapidly at physiological temperatures and pH, making it ideal for applications in living cells and whole organisms where the toxicity of copper is a concern.[4][6][7]
Q2: What are the most common side reactions observed in copper-free click chemistry?
While SPAAC is highly selective, certain side reactions can occur, leading to off-target labeling and reduced yields. The most common side reactions include:
-
Reaction with Thiols: Strained cyclooctynes, particularly dibenzocyclooctynes (DBCO), can react with free thiols present in biomolecules, such as cysteine residues in proteins.[8] This can result in non-specific, off-target labeling.
-
Self-Reaction of Cyclooctynes: Some highly reactive cyclooctynes can undergo self-reaction or trimerization, especially during storage or under certain experimental conditions.[8] This reduces the effective concentration of the cyclooctyne available for the desired reaction.
-
Reaction with Inorganic Azides: Preservatives like sodium azide (B81097) can react with and quench cyclooctyne reagents, inhibiting the intended SPAAC reaction.[8]
-
Hydrolysis of Cyclooctynes: Certain cyclooctynes can be susceptible to hydrolysis under harsh acidic conditions, leading to their degradation.[8]
Q3: How does the choice of cyclooctyne reagent affect my experiment?
The choice of cyclooctyne involves a trade-off between reactivity and stability.[8] Highly strained cyclooctynes, such as difluorinated cyclooctynes (DIFO), exhibit very fast reaction kinetics but may be less stable.[3][8] Conversely, more stable cyclooctynes like bicyclo[6.1.0]nonyne (BCN) may have slower reaction kinetics.[8] The selection should be based on the specific requirements of your experiment, such as the desired reaction time and the chemical environment. For instance, for rapid labeling in dynamic biological systems, a more reactive cyclooctyne might be preferred, while for long-term stability, a less strained cyclooctyne could be more suitable.
Troubleshooting Guide
This guide addresses common problems encountered during SPAAC reactions in a question-and-answer format.
Low Reaction Yield
Q4: My SPAAC reaction is showing a low yield. What are the potential causes and how can I troubleshoot this?
Low reaction yield is a common issue that can stem from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Potential Causes and Solutions for Low Yield:
-
Reagent Degradation: Strained cyclooctynes can degrade over time, especially if not stored correctly.[8] Always store reagents as recommended by the manufacturer (typically cold and protected from light) and use them promptly after reconstitution.[8]
-
Incorrect Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.5-2 equivalents) of one reagent (often the smaller, less valuable molecule) can drive the reaction to completion.[8]
-
Suboptimal Reaction Conditions: The choice of buffer and pH can significantly impact reaction rates.[8] Studies have shown that HEPES buffer at pH 7 can provide higher reaction rates than PBS at the same pH.[8] It is generally recommended to perform the reaction at a pH between 7 and 8.[8]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and reduced reaction rates.[8] Consider using a co-solvent like DMSO or DMF to improve solubility.[8] For biomolecules, introducing a polyethylene (B3416737) glycol (PEG) linker can enhance solubility and reduce steric hindrance.[8]
Off-Target Labeling
Q5: I am observing non-specific labeling in my experiments. What could be the cause and how can I minimize it?
Off-target labeling is often due to side reactions of the cyclooctyne with nucleophiles other than the intended azide.
Potential Causes and Solutions for Off-Target Labeling:
-
Reaction with Thiols: DBCO and other strained cyclooctynes can react with free thiols, such as those in cysteine residues of proteins.[8]
-
Mitigation Strategy: If possible, block free thiols on your biomolecule using reagents like N-ethylmaleimide (NEM) prior to the SPAAC reaction. Alternatively, consider using a cyclooctyne with lower reactivity towards thiols.
-
-
Hydrophobic Interactions: The bulky, hydrophobic nature of some cyclooctynes can lead to non-covalent aggregation with proteins, which might be mistaken for specific labeling.
-
Mitigation Strategy: Include detergents (e.g., Tween-20, Triton X-100) in your buffers to minimize non-specific binding. Ensure thorough washing steps to remove non-covalently bound reagents.
-
Quantitative Data on SPAAC Kinetics
The rate of a SPAAC reaction is a critical factor, especially for in vivo experiments where time and reagent concentration are limited. The second-order rate constants for various cyclooctynes with benzyl (B1604629) azide are summarized below.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| Cyclooctyne | OCT | 2.4 x 10⁻³ | [9] |
| Monofluorinated Cyclooctyne | MOFO | 4.3 x 10⁻³ | [9] |
| Difluorinated Cyclooctyne | DIFO | 7.6 x 10⁻² | [9] |
| Dibenzocyclooctyne | DIBO / DBCO | 5.7 x 10⁻² | [10] |
| Bicyclo[6.1.0]nonyne | BCN | 0.14 | [10] |
| Biarylazacyclooctynone | BARAC | 0.96 | [10] |
| Aza-dibenzocyclooctyne | ADIBO | ~0.3 | [6] |
| DIBAC | DIBAC | 1.2 x 10⁻³ | [11] |
| TMTHSI | TMTHSI | 0.8 | [12] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Experimental Protocols
General Protocol for Protein Labeling via SPAAC
This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized fluorescent dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. Copper-Free Click Chemistry [sigmaaldrich.com]
- 5. Copper-free Click Chemistry? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chempep.com [chempep.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiacycloalkynes for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper free click chemistry reagent: CliCr® - Cristal Therapeutics [cristaltherapeutics.com]
Technical Support Center: Characterization of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for the characterization of Antibody-Drug Conjugates (ADCs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
I. Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in the IC50 values for our ADC between experiments using the same cell line. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values are a frequent challenge in ADC in vitro potency assays.[1] The variability can originate from multiple factors related to the ADC, cell culture conditions, and the assay protocol itself. Payloads that are tubulin inhibitors, for instance, require cells to be in mitosis to exert their cytotoxic effect, making cell health and assay timing critical factors.[1]
Troubleshooting Steps:
-
ADC Quality and Handling:
-
Aggregation: ADCs can be prone to aggregation, which may impact their potency. Visually inspect the ADC solution for precipitates before use. It is recommended to characterize the aggregation state using techniques like Size-Exclusion Chromatography (SEC).[1]
-
Stability: While the payload itself might be stable, the entire ADC construct can degrade.[1] Conduct stability studies of your ADC in the assay medium to ensure its integrity throughout the experiment.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of the ADC stock solution, as this can induce aggregation and reduce activity. It is best practice to aliquot the ADC upon receipt.[1]
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Always use authenticated cell lines and maintain a consistent, low passage number. High passage numbers can lead to genetic drift, which may alter antigen expression or sensitivity to the payload.[1]
-
Cell Health and Confluency: Use cells that are healthy and in the exponential growth phase when seeding. Avoid using over-confluent cells.[1]
-
-
Assay Protocol and Execution:
-
Incubation Time: The optimal incubation time depends on the payload's mechanism of action. For instance, tubulin inhibitors may require 72-96 hours to show their full cytotoxic effect.[2]
-
Reagent Consistency: Use consistent lots of reagents, especially serum, as batch-to-batch variability can affect cell growth and drug response.[3]
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density. Overly high or low confluency at the time of ADC addition can lead to variable results.
-
Guide 2: Poor Peak Shape and Recovery in Hydrophobic Interaction Chromatography (HIC)
Question: My high-DAR species (e.g., DAR6, DAR8) are showing poor peak shape and are not eluting properly during HIC analysis. How can I resolve this?
Answer:
This is a common issue when analyzing ADCs with HIC. High-DAR species are significantly more hydrophobic and can bind strongly or irreversibly to the HIC column under standard aqueous conditions, leading to broad peaks, tailing, or complete loss of the analyte.[4][5]
Troubleshooting Steps:
-
Mobile Phase and Gradient Optimization:
-
Organic Modifier: The addition of a small amount of organic modifier (e.g., isopropanol, acetonitrile) to the mobile phase can help to disrupt strong hydrophobic interactions and improve the elution of high-DAR species.[6]
-
Gradient Optimization: Extend the gradient time or use a shallower gradient to enhance the separation between different DAR species and improve peak shape.[5]
-
-
Column and Temperature:
-
Column Choice: Experiment with different HIC columns that have varying levels of hydrophobicity. A less hydrophobic stationary phase might be more suitable for highly hydrophobic ADCs.
-
Temperature: Optimizing the column temperature can influence the hydrophobic interactions and improve selectivity and recovery.[6]
-
-
Sample Preparation:
-
Formulation: Ensure the ADC is in a compatible buffer for HIC analysis. The presence of certain excipients might interfere with the binding to the column.
-
II. Frequently Asked Questions (FAQs)
FAQ 1: Drug-to-Antibody Ratio (DAR) Determination
Q1.1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1.1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[5][7] It is considered a CQA because it directly impacts the ADC's efficacy, safety, and pharmacokinetic properties.[5][8] A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and a higher propensity for aggregation.[5][7]
Q1.2: What are the common methods for determining DAR, and what are their limitations?
A1.2: Several analytical techniques are used for DAR determination, each with its own advantages and limitations.
| Method | Principle | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (one for the antibody, one for the drug) to calculate their respective concentrations.[7] | Quick and simple.[9] | Provides an average DAR only, no information on drug load distribution.[7][9] Can be inaccurate if the free drug is present.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Species with different numbers of conjugated drugs will have different retention times.[10] | Provides information on both average DAR and drug load distribution.[6] Nondenaturing method.[6] | Inherently a low-resolution technique.[6] Highly hydrophobic species can be difficult to elute.[5] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC components (e.g., light and heavy chains after reduction) based on hydrophobicity.[11] | Can provide detailed DAR analysis and drug load distribution at the subunit level.[9] Robust and reproducible.[11] | Denaturing conditions may not be suitable for all ADCs (e.g., those with non-covalent linkages).[12][13] |
| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[14][] | Provides accurate mass information for different DAR species and can identify conjugation sites.[8][14] | Ionization efficiency can vary between different DAR species, potentially skewing the calculated average DAR.[6] Requires specialized instrumentation. |
Q1.3: How can I troubleshoot discrepancies in DAR values between different analytical methods?
A1.3: Discrepancies in DAR values between methods like HIC and LC-MS are not uncommon.[6] This can be due to the inherent principles of each technique. For example, in MS, higher DAR species might have different ionization efficiencies, leading to an underestimation of the average DAR compared to HIC.[6] It is crucial to understand the limitations of each method and often, a combination of orthogonal techniques provides the most comprehensive and reliable characterization of your ADC.
FAQ 2: ADC Aggregation
Q2.1: Why are ADCs prone to aggregation?
A2.1: The conjugation of hydrophobic payloads to the antibody surface increases the overall hydrophobicity of the molecule, which can lead to an increased tendency for aggregation.[10][16] The chemical modifications introduced during the conjugation process can also alter the protein's surface chemistry, further contributing to aggregation.[10] This is a critical issue as aggregation can decrease efficacy and potentially induce an immunogenic response.[10][16]
Q2.2: What methods are used to analyze ADC aggregation?
A2.2: Several biophysical and chromatographic techniques are employed to monitor and quantify ADC aggregates.
| Method | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute earlier than smaller ones (monomers).[16][17] | Quantifies the percentage of high molecular weight species (aggregates) and fragments. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.[18] | Provides an estimate of the average size and size distribution of particles in solution, useful for detecting the onset of aggregation.[18] |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and molecular weight.[18] | A highly sensitive method for detecting and quantifying different oligomeric states (dimers, trimers, etc.).[18] |
| Micro-Flow Imaging (MFI) | Captures images of sub-visible particles in a liquid sample to determine their size, shape, and concentration.[10] | Characterizes sub-visible particles, which is a regulatory expectation. |
Q2.3: How can I mitigate ADC aggregation during development and storage?
A2.3: Mitigating aggregation involves optimizing the ADC molecule itself as well as its formulation and storage conditions.
-
Site-Specific Conjugation: This approach can produce more homogeneous ADCs with a predictable DAR, which can help in reducing aggregation.[17]
-
Linker-Payload Optimization: Using more hydrophilic linkers can help to counteract the hydrophobicity of the payload.[19]
-
Formulation Development: Screening for optimal buffer conditions (pH, ionic strength) and the inclusion of stabilizing excipients are crucial for long-term stability.
-
Storage Conditions: Storing the ADC at the recommended temperature and protecting it from physical stresses like agitation and freeze-thaw cycles is essential.
III. Experimental Protocols & Visualizations
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general methodology for determining the average DAR and drug-load distribution for a cysteine-linked ADC.
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% Isopropanol)
-
ADC sample (~1 mg/mL)
Procedure:
-
System Setup:
-
Install the HIC column and set the column temperature (e.g., 25°C).
-
Set the UV detector to monitor at 280 nm.
-
-
Chromatographic Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5-1.0 mL/min.[5]
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.[5]
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) to elute the ADC species.
-
Column Wash and Re-equilibration: Wash the column with 100% Mobile Phase B and then re-equilibrate with 100% Mobile Phase A for the next injection.
-
-
Data Analysis:
-
Peak Integration: Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate Percent Area: Determine the percentage of the total peak area that each individual peak represents.[5]
-
Calculate Average DAR: Use the following formula: Average DAR = Σ (%Area of each species * DAR of that species) / 100
-
Caption: Workflow for DAR determination using HIC.
Diagram 1: General ADC Structure and Heterogeneity
This diagram illustrates the basic structure of an ADC and highlights the sources of heterogeneity that pose characterization challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Understanding Drug Antibody Ratio (DAR) [phenomenex.com]
- 12. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. criver.com [criver.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Technical Support Center: Improving the Stability of DM1-PEG4-DBCO Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the synthesis, purification, storage, and handling of DM1-PEG4-DBCO antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low Conjugation Efficiency or Incomplete Reaction
Question: We are observing a low yield of our final ADC product after the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between our azide-modified antibody and the this compound drug-linker. What are the potential causes and how can we improve the conjugation efficiency?
Answer:
Low conjugation efficiency in a SPAAC reaction can stem from several factors related to the reactants' integrity, reaction conditions, and potential side reactions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | The DBCO group is susceptible to oxidation and hydrolysis, which reduces its reactivity with azides.[1] Ensure the this compound reagent is stored under recommended conditions (e.g., -20°C or -80°C, protected from light and moisture) and handled appropriately.[2] Use freshly prepared solutions of the drug-linker for conjugation. |
| Suboptimal Reaction Buffer | The pH of the reaction buffer can influence the stability and reactivity of the components. For SPAAC reactions, a pH range of 7.0-9.0 is generally optimal.[1] Avoid buffers containing primary amines (e.g., Tris) or azides, as they can react with the DBCO moiety.[3][4] Phosphate-buffered saline (PBS) is a commonly used and suitable buffer.[5] |
| Steric Hindrance | The PEG4 linker is designed to reduce steric hindrance, but the conjugation site on the antibody can still play a role. If the azide (B81097) group is located in a sterically hindered region of the antibody, the accessibility for the bulky DBCO group may be limited. |
| Insufficient Molar Excess of Drug-Linker | A suboptimal molar ratio of the this compound to the azide-modified antibody can lead to an incomplete reaction. It is recommended to use a molar excess of the drug-linker, typically ranging from 1.5 to 5-fold.[6] |
| Inaccurate Quantification of Reactants | Precise quantification of both the azide-modified antibody and the this compound is crucial for achieving the desired drug-to-antibody ratio (DAR). Verify the concentrations using reliable methods such as UV-Vis spectroscopy. |
Issue 2: ADC Aggregation Post-Conjugation or During Storage
Question: Our purified this compound ADC shows a significant increase in high molecular weight species (aggregates) when analyzed by size-exclusion chromatography (SEC), either immediately after purification or during storage. What is causing this aggregation and how can we mitigate it?
Answer:
Aggregation is a common challenge in ADC development, primarily driven by the increased hydrophobicity of the conjugate.[7][8] The covalent attachment of the hydrophobic DM1 payload can lead to intermolecular interactions and the formation of aggregates, which can compromise the efficacy and safety of the ADC.[9][]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity | The DM1 payload is inherently hydrophobic.[11] While the PEG4 linker enhances hydrophilicity, a high drug-to-antibody ratio (DAR) can still lead to significant surface hydrophobicity and subsequent aggregation.[12][13] Consider optimizing the DAR to balance potency and stability. |
| Inappropriate Formulation Buffer | The pH and ionic strength of the storage buffer are critical for maintaining ADC stability.[9] The optimal pH should be determined empirically for each specific ADC, but it is generally advisable to avoid the isoelectric point of the antibody. Adjusting the ionic strength with salts like NaCl (e.g., 150 mM) can help to screen charge-charge interactions and reduce aggregation.[14] |
| Presence of Co-solvents | Organic co-solvents such as DMSO, often used to dissolve the hydrophobic drug-linker, can induce antibody aggregation if present at high concentrations in the final formulation.[9] Minimize the final concentration of organic co-solvents (ideally <5% v/v) and ensure their complete removal during the purification step.[15] |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can cause denaturation and aggregation of the ADC.[7][14] It is recommended to aliquot the purified ADC into single-use vials to avoid multiple freeze-thaw cycles. |
| Elevated Storage Temperature | Storage at elevated temperatures can accelerate aggregation.[7] ADCs should be stored at recommended low temperatures, typically -20°C or -80°C, to maintain long-term stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 linker in the stability of this compound conjugates?
The PEG4 (polyethylene glycol) linker serves two primary functions in improving the stability of the ADC. Firstly, it increases the overall hydrophilicity of the drug-linker construct, which helps to counteract the hydrophobic nature of the DM1 payload.[13][16] This increased water solubility reduces the propensity for intermolecular hydrophobic interactions that lead to aggregation.[16] Secondly, the flexible PEG4 chain provides steric hindrance, creating a physical barrier that helps to prevent the close association of ADC molecules, further reducing the likelihood of aggregation.[16]
Q2: How stable is the DBCO group on the linker, and what precautions should be taken?
The dibenzocyclooctyne (DBCO) group is a key component for the copper-free click chemistry reaction. While it is generally stable, it can lose reactivity over time, with a reported loss of approximately 3-5% over four weeks when stored at 4°C or -20°C.[1] To ensure optimal reactivity, it is crucial to store DBCO-containing reagents under inert gas, protected from light and moisture.[4][17] Avoid using buffers that contain azides or thiols for long-term storage of DBCO-modified molecules, as these can react with the DBCO group.[3]
Q3: What is the optimal drug-to-antibody ratio (DAR) for maintaining the stability of a this compound ADC?
The optimal DAR is a critical parameter that requires a balance between therapeutic efficacy and ADC stability.[14] Generally, a higher DAR can lead to increased potency; however, it also significantly increases the hydrophobicity of the ADC, making it more prone to aggregation and faster clearance from circulation.[7][12] While the ideal DAR is specific to each antibody and target, a DAR of around 2 to 4 is often considered a good starting point for achieving a balance between efficacy and stability.[14]
Q4: How should I properly store my this compound conjugate to ensure its stability?
For long-term stability, it is recommended to store the purified this compound ADC at ultra-low temperatures, such as -80°C.[2] For shorter-term storage, -20°C may be adequate.[2] It is crucial to aliquot the ADC into single-use vials to prevent repeated freeze-thaw cycles, which can induce aggregation.[7][14] The ADC should be stored in a formulation buffer with an optimized pH and the addition of stabilizing excipients if necessary. Always protect the conjugate from light, as some payloads can be photosensitive.[]
Quantitative Data on ADC Stability
The stability of a this compound ADC can be assessed by monitoring the increase in aggregation over time under various stress conditions. The following table provides an illustrative example of stability data obtained from a forced degradation study.
Table 1: Illustrative Example of this compound ADC Stability Under Thermal Stress
| Storage Condition | Time Point | % Monomer | % Aggregate | Average DAR |
| 4°C | 0 days | 98.5 | 1.5 | 3.8 |
| 7 days | 98.2 | 1.8 | 3.8 | |
| 14 days | 97.9 | 2.1 | 3.7 | |
| 28 days | 97.5 | 2.5 | 3.7 | |
| 25°C | 0 days | 98.5 | 1.5 | 3.8 |
| 7 days | 96.1 | 3.9 | 3.6 | |
| 14 days | 93.8 | 6.2 | 3.5 | |
| 28 days | 90.2 | 9.8 | 3.4 | |
| 40°C | 0 days | 98.5 | 1.5 | 3.8 |
| 7 days | 85.3 | 14.7 | 3.2 | |
| 14 days | 76.9 | 23.1 | 2.9 | |
| 28 days | 65.4 | 34.6 | 2.6 |
Note: This data is for illustrative purposes and the actual stability will depend on the specific antibody and formulation.
Experimental Protocols
Protocol 1: Conjugation of Azide-Modified Antibody with this compound
This protocol outlines the steps for the copper-free click chemistry reaction to generate the ADC.
Materials:
-
Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Reaction Setup:
-
Dilute the azide-modified antibody to a concentration of 1-5 mg/mL in the reaction buffer.
-
Add a 3- to 5-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
-
Incubation: Incubate the reaction mixture at 4°C overnight with gentle agitation. Alternatively, the reaction can be performed at room temperature for 2-4 hours.[4]
-
Purification: Proceed immediately to the purification of the ADC to remove unreacted drug-linker and any aggregates.
Protocol 2: Purification of this compound ADC by Size-Exclusion Chromatography (SEC)
SEC is used to separate the ADC from unreacted drug-linker and to remove aggregates.
Materials:
-
Crude ADC reaction mixture
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)[14]
-
SEC mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject an appropriate amount of the crude ADC reaction mixture onto the column.
-
Chromatographic Separation: Elute the column with the mobile phase. The ADC monomer will elute as the main peak, with aggregates eluting earlier and the unreacted drug-linker eluting later.
-
Fraction Collection: Collect the fractions corresponding to the ADC monomer peak.
-
Buffer Exchange and Concentration: Pool the collected fractions and perform a buffer exchange into the desired formulation buffer. Concentrate the purified ADC to the target concentration using an appropriate method (e.g., ultrafiltration).
Protocol 3: Forced Degradation Study for ADC Stability Assessment
This protocol describes a forced degradation study to evaluate the stability of the purified ADC under thermal stress.
Materials:
-
Purified this compound ADC in formulation buffer
-
Temperature-controlled incubators
-
Analytical instruments for characterization (e.g., SEC-HPLC, HIC-HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare aliquots of the purified ADC at a concentration of 1 mg/mL in the final formulation buffer.
-
Stress Conditions: Place the aliquots in incubators set at different temperatures (e.g., 4°C, 25°C, and 40°C).[3]
-
Time Points: At specified time points (e.g., 0, 7, 14, and 28 days), remove one aliquot from each temperature condition for analysis.
-
Analysis: Analyze the samples using a suite of analytical techniques:
-
Data Evaluation: Compare the results from the stressed samples to the initial time point (T=0) to determine the rate of degradation and aggregation under each condition.
Visualizations
References
- 1. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 11. Synthesis and Characterization of Antibody Drug Conjugates | Malvern Panalytical [malvernpanalytical.com]
- 12. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. hpst.cz [hpst.cz]
- 15. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing solubility issues of DM1-PEG4-DBCO in aqueous buffers
Welcome to the technical support center for DM1-PEG4-DBCO. This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to the handling and solubility of this antibody-drug conjugate (ADC) linker-payload in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
A1: The precipitation of this compound in aqueous buffers is primarily due to the hydrophobic nature of the DM1 payload.[] While the PEG4 linker is included to enhance aqueous solubility, the strong hydrophobicity of the DM1 molecule can cause the conjugate to aggregate and fall out of solution, especially at higher concentrations.[][2] Most cytotoxic drugs used in ADCs are highly hydrophobic, which can lead to aggregation in plasma or aqueous buffers.[]
Q2: What is the recommended procedure for dissolving this compound?
A2: It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent, such as anhydrous (newly opened) Dimethyl Sulfoxide (DMSO).[3][4][5] this compound is readily soluble in DMSO, with reported concentrations reaching 100 mg/mL (83.42 mM).[3][4] The use of sonication can assist in dissolution.[3][4] This organic stock solution should then be added slowly and with vortexing to the aqueous buffer to achieve the final desired concentration.
Q3: What is the maximum percentage of DMSO I can have in my final aqueous solution?
A3: While there is no absolute maximum for the compound's solubility, it is critical to consider the tolerance of your biological components, such as antibodies or cells. Many proteins may precipitate or lose activity if the final concentration of DMSO exceeds 10-15%.[6] It is best practice to use the lowest possible concentration of DMSO in your final reaction mixture that maintains the solubility of the this compound.
Q4: How can I identify a solubility problem?
A4: Signs of solubility issues include:
-
Visible Precipitation: The appearance of solid particles in the vial or tube.
-
Cloudiness or Turbidity: The solution appears hazy or milky after adding the this compound stock solution.[6]
-
Inconsistent Results: Poor solubility can lead to an inaccurate concentration of the reagent in solution, causing variability in conjugation efficiency and downstream experimental results.
Q5: How should I store this compound and its stock solutions?
A5: Proper storage is crucial to maintain the integrity of the compound.
-
Solid Form: Store the powder at -20°C, protected from light.[3][7][8] Under these conditions, it can be stable for up to two years.[7]
-
Stock Solutions (in DMSO): For long-term storage, aliquot the stock solution into tightly sealed vials and store at -80°C for up to 6 months.[3][7] For shorter-term storage, -20°C for up to one month is acceptable.[3][4][7] Aliquoting is critical to prevent product inactivation from repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered when working with this compound in aqueous solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | 1. Final concentration is too high: The concentration of this compound exceeds its solubility limit in the final buffer composition. 2. Insufficient organic co-solvent: The percentage of DMSO in the final solution is too low to maintain solubility. 3. Improper mixing: The stock solution was added too quickly, causing localized high concentrations and precipitation. | 1. Lower the final working concentration of this compound. 2. Slightly increase the final percentage of DMSO, ensuring it remains compatible with your protein/cells (typically ≤10%). 3. Add the DMSO stock solution dropwise or in small increments to the aqueous buffer while continuously vortexing or stirring. |
| Solution becomes cloudy or hazy over time. | 1. Slow aggregation: The compound is slowly aggregating out of solution, even if it initially appeared dissolved. 2. Buffer incompatibility: The pH, ionic strength, or composition of the buffer is promoting aggregation.[9] 3. Temperature effects: Changes in temperature during the experiment are affecting solubility. | 1. Use the prepared solution immediately. If cloudiness persists, consider adding a solubility-enhancing excipient if compatible with your experiment. 2. Ensure your buffer pH is within the optimal range (typically pH 6-9).[10][11] High ionic strength can sometimes increase aggregation.[9] 3. Maintain a constant temperature throughout your experiment. Reactions involving DBCO are often efficient between 4°C and 37°C.[6] |
| Inconsistent or low conjugation efficiency. | 1. Inaccurate concentration: Undissolved this compound leads to a lower effective concentration in the reaction. 2. Degradation of DBCO group: The DBCO moiety has degraded due to improper storage or prolonged exposure to non-optimal conditions. | 1. Before starting the reaction, centrifuge your solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully use the supernatant. This ensures any microscopic precipitate is removed. 2. Always use freshly prepared aqueous solutions from properly stored stock.[11] Ensure the compound has not exceeded its recommended storage time. |
Quantitative Data Summary
| Parameter | Value / Condition | Source(s) |
| Molecular Weight | ~1194 - 1298 g/mol (Varies slightly by manufacturer) | [3][7][8][12] |
| Appearance | Off-white to light yellow solid | [3] |
| Solubility in DMSO | 100 mg/mL (83.42 mM) | [3][4] |
| Storage (Solid) | -20°C, protect from light (up to 2 years) | [3][7][8] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [3][4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous, molecular biology grade DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a suitable tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If needed, use an ultrasonic bath for 5-10 minutes to aid dissolution.[3][4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in tightly sealed, low-retention tubes.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Dilution of Stock Solution into an Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer for a conjugation reaction.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Aqueous reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) if subsequent reactions involve NHS-ester chemistry.[5][13]
-
Vortex mixer
Procedure:
-
Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your reaction volume. Ensure the final DMSO percentage will be tolerated by your system (e.g., ≤10%).
-
Place the required volume of aqueous buffer in a tube.
-
While continuously and vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds after the addition is complete to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment to minimize the risk of aggregation over time.
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Standard experimental workflow for preparing this compound working solution.
References
- 2. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. DBCO-PEG4-NHS [nanocs.net]
- 6. interchim.fr [interchim.fr]
- 7. This compound|COA [dcchemicals.com]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. academic.oup.com [academic.oup.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. DBCO-PEG4-Ahx-DM1 | TargetMol [targetmol.com]
- 13. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
impact of reaction buffer pH on DM1-PEG4-DBCO conjugation efficiency
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of reaction buffer pH on the efficiency of DM1-PEG4-DBCO conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to an azide-modified molecule?
A1: The optimal pH for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between a DBCO group and an azide (B81097) is generally in the range of pH 7 to 9.[1][2][3] Studies have shown that higher pH values tend to increase the reaction rate.[4][5][6] However, the stability of the biomolecules involved (e.g., antibodies) must also be considered, as extreme pH values can lead to denaturation.
Q2: Which buffer systems are recommended for this conjugation?
A2: Several buffer systems can be used, but it is crucial to avoid buffers containing primary amines (like Tris or glycine) or azides, as these will compete with the intended reaction.[1][2][3] Recommended buffers include:
It's noteworthy that different buffers can affect the reaction kinetics. For instance, at pH 7, HEPES buffer has been shown to yield higher reaction rates compared to PBS.[4][5]
Q3: Can the pH of the reaction buffer affect the stability of the this compound conjugate?
A3: Yes, the stability of both the reactants and the final conjugate can be pH-dependent. The DBCO group itself is generally stable across a physiological pH range. However, if the DBCO moiety is introduced via an NHS ester, hydrolysis of the ester is a competing reaction that is more pronounced at higher pH.[2][3] While specific data on the pH stability of the this compound linker is not extensively detailed in the provided results, the stability of the parent antibody-drug conjugate, Trastuzumab-DM1 (T-DM1), has been studied, with formulations often buffered around pH 5.0 for long-term storage.[8] However, the conjugation reaction itself is typically performed at a higher pH to facilitate the reaction.
Q4: How does temperature influence the effect of pH on conjugation efficiency?
A4: Increasing the reaction temperature generally enhances the reaction rate across all pH levels.[4][6] Reactions can be performed at room temperature (25°C) or physiological temperature (37°C).[4][6] An increase from 25°C to 37°C has been shown to consistently improve reaction rates.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation | Suboptimal pH: The pH of the reaction buffer is outside the optimal range (7-9). | Verify the pH of your buffer. Adjust to a pH between 7.0 and 8.5 for a balance of reaction efficiency and biomolecule stability. |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine) or sodium azide.[1][2][3] | Prepare a fresh buffer using a non-amine, non-azide containing system like PBS, HEPES, or Borate buffer.[1][2] | |
| Hydrolysis of DBCO Reagent: If using a moisture-sensitive precursor like DBCO-NHS ester, it may have hydrolyzed.[2][3] | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][2] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2][3] | |
| Precipitation of Reactants | Poor Solubility of this compound: This linker conjugate can be hydrophobic. | Dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][2] Keep the final concentration of the organic solvent low (typically <10-15%) to avoid precipitation of proteins.[2] |
| Inconsistent Conjugation Efficiency | Variability in Buffer Preparation: Minor differences in pH or buffer components between experiments. | Use a calibrated pH meter for all buffer preparations. Ensure consistent sources and concentrations of all buffer components. |
Quantitative Data Summary
The following table summarizes the effect of different buffers and pH on the second-order rate constants of a model SPAAC reaction.
| Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 25 | 0.32 - 0.85 | [4][5] |
| HEPES | 7 | 25 | 0.55 - 1.22 | [4][5] |
| MES | 5-6.5 | 25 | Rate increases with pH | [4][6] |
| Borate | 8-10 | 25 | Rate increases with pH | [4][6] |
| DMEM | ~7.4 | 37 | 0.59 - 0.97 | [4][5] |
| RPMI | ~7.4 | 37 | 0.27 - 0.77 | [4][5] |
Experimental Protocols
Protocol 1: General this compound Conjugation to an Azide-Modified Antibody
-
Buffer Preparation:
-
Prepare a conjugation buffer, for example, 1X PBS at pH 7.4. Ensure the buffer is free of any primary amines or azides.[1]
-
Degas the buffer to remove dissolved oxygen, which can potentially affect the stability of some biomolecules.
-
-
Preparation of Reactants:
-
Dissolve the azide-modified antibody in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[3]
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess of the this compound linker is a common starting point.[3]
-
The final concentration of DMSO in the reaction mixture should be kept below 15% to prevent protein precipitation.[2]
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[9][10] Longer incubation times can improve efficiency.[3]
-
-
Purification:
-
Remove the excess, unreacted this compound and solvent using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]
-
-
Characterization:
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Minimize Off-Target Toxicity of DM1-Based ADCs
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate off-target toxicity associated with DM1-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for DM1-based ADCs?
The off-target toxicity of DM1-based ADCs is primarily driven by the premature release of the DM1 payload in systemic circulation before reaching the target tumor cells. This can occur through several mechanisms:
-
Linker Instability: The linker connecting DM1 to the antibody can be susceptible to cleavage in the plasma by various enzymes or chemical conditions, leading to the release of free DM1. This is a particular concern for some cleavable linkers, such as certain hydrazone or disulfide linkers, in the bloodstream.
-
Antibody-Independent Uptake: The ADC can be taken up by non-target cells, particularly those of the reticuloendothelial system (RES) like macrophages in the liver and spleen. This is often exacerbated by the hydrophobicity of the DM1 payload, which can lead to ADC aggregation and subsequent clearance by the RES.
-
"Bystander" Effect: While often a desired anti-tumor mechanism, the release of DM1 from target cells can also affect nearby healthy cells if the payload is cell-permeable. This can lead to toxicity in the tumor microenvironment.
-
Target Expression on Healthy Tissues: If the target antigen is expressed at low levels on healthy tissues, the ADC can still bind and internalize, leading to off-target cell killing.
Q2: My DM1-ADC is showing significant toxicity in pre-clinical studies. What are the first troubleshooting steps?
If your DM1-ADC is exhibiting high toxicity, a systematic evaluation of its components and characteristics is recommended.
Troubleshooting Workflow for High DM1-ADC Toxicity
Caption: Troubleshooting workflow for high DM1-ADC toxicity.
Q3: How does the choice of linker impact the off-target toxicity of a DM1-ADC?
The linker is a critical component in balancing the efficacy and safety of an ADC. For DM1, both cleavable and non-cleavable linkers are used, each with its own set of advantages and disadvantages regarding off-target toxicity.
-
Non-cleavable Linkers (e.g., SMCC): These linkers are generally more stable in circulation, which minimizes the premature release of DM1. The payload is only released after the ADC is internalized and the antibody is degraded in the lysosome. This approach significantly reduces the risk of off-target toxicity from free drug in the plasma. Ado-trastuzumab emtansine (Kadcyla®) utilizes a non-cleavable linker.
-
Cleavable Linkers (e.g., disulfide, peptide): These are designed to be cleaved within the tumor microenvironment or inside the cell. However, they can sometimes be prematurely cleaved in circulation, leading to off-target toxicity. For instance, disulfide linkers can be reduced in the plasma, although sterically hindered disulfide linkers have been developed to improve stability.
Table 1: Impact of Linker Type on DM1-ADC Off-Target Toxicity
| Linker Type | Primary Release Mechanism | Potential for Off-Target Toxicity | Mitigation Strategy |
| Non-cleavable (e.g., SMCC) | Lysosomal degradation of the antibody | Low in plasma; primarily from off-target ADC uptake. | Engineer antibody for higher target specificity. |
| Cleavable (Disulfide) | Reduction of disulfide bond | Higher potential for premature release in plasma. | Introduce steric hindrance around the disulfide bond. |
| Cleavable (Peptide) | Enzymatic cleavage (e.g., by cathepsins) | Generally stable in plasma, but can be cleaved by other proteases. | Select peptide sequences with high specificity for tumor-associated proteases. |
Q4: Can the drug-to-antibody ratio (DAR) influence off-target toxicity?
Yes, the DAR is a critical parameter that can significantly impact both the efficacy and toxicity of a DM1-ADC.
-
Higher DAR: A higher DAR increases the potency of the ADC but also increases its hydrophobicity. This can lead to faster clearance from circulation and higher uptake by the RES, resulting in off-target toxicity, particularly hepatotoxicity. The increased hydrophobicity can also promote aggregation.
-
Lower DAR: A lower DAR generally results in a more favorable safety profile with reduced off-target toxicity. However, it may also lead to lower efficacy.
Therefore, an optimal DAR must be determined empirically for each ADC to maximize the therapeutic window. Site-specific conjugation methods can help to produce ADCs with a more uniform DAR, leading to more predictable pharmacological properties.
Troubleshooting Guides
Problem 1: High levels of ADC aggregation are observed during formulation.
Cause: The hydrophobicity of DM1 can lead to aggregation, especially at higher DARs.
Solutions:
-
Optimize Formulation:
-
Screen Buffers and pH: Evaluate a range of buffers and pH conditions to find the optimal formulation that minimizes aggregation.
-
Include Excipients: Incorporate stabilizing excipients such as polysorbate 20 or 80, sucrose, or trehalose (B1683222) into the formulation.
-
-
Modify the ADC:
-
Reduce DAR: If possible, reducing the DAR can decrease the overall hydrophobicity of the ADC.
-
Introduce Hydrophilic Linkers: Utilize linkers that incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of DM1.
-
Experimental Protocol: Assessing ADC Aggregation using Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known amount of the ADC sample (e.g., 50 µg) onto the column.
-
Monitor the eluate at 280 nm.
-
The monomeric ADC will elute as the main peak. Aggregates will elute earlier as high molecular weight species.
-
Integrate the peak areas to calculate the percentage of monomer and aggregates.
Workflow for Mitigating ADC Aggregation
Caption: Workflow for mitigating DM1-ADC aggregation.
Problem 2: The ADC shows high toxicity in non-target cells in vitro.
Cause: This could be due to premature linker cleavage in the cell culture medium or non-specific uptake of the ADC.
Solutions:
-
Assess Linker Stability in Media: Incubate the ADC in the cell culture medium for the duration of the assay, then analyze the medium for the presence of free DM1.
-
Use a Non-Target Isotype Control ADC: A non-target isotype control ADC (with the same linker and payload) can help determine if the toxicity is due to non-specific uptake or payload-related effects.
-
Switch to a More Stable Linker: If linker instability is confirmed, consider re-engineering the ADC with a more stable linker, such as a non-cleavable SMCC linker.
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma over time.
Materials:
-
ADC sample
-
Human plasma
-
37°C incubator
-
Method to separate ADC from free drug (e.g., size exclusion chromatography, affinity chromatography)
-
Method to quantify the released payload (e.g., LC-MS/MS)
Procedure:
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Separate the ADC from the free, released payload.
-
Quantify the amount of released payload at each time point.
-
Calculate the percentage of payload released over time to determine the stability of the linker.
Table 2: Comparison of In Vitro Cytotoxicity of Different DM1-ADC Constructs
| ADC Construct | Target Cell Line (IC50, ng/mL) | Non-Target Cell Line (IC50, ng/mL) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| ADC-A (Cleavable Linker, DAR 4) | 5 | 50 | 10 |
| ADC-B (Non-cleavable Linker, DAR 4) | 7 | 500 | 71 |
| ADC-C (Non-cleavable Linker, DAR 2) | 15 | >1000 | >67 |
This table demonstrates how modifying the linker and DAR can significantly improve the therapeutic index of a DM1-ADC.
Validation & Comparative
A Head-to-Head Comparison of ADC Linkers: DM1-PEG4-DBCO in Focus
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a comprehensive comparison of DM1-PEG4-DBCO with other prevalent ADC linkers, supported by experimental data and detailed methodologies.
The linker in an ADC is more than just a bridge; it is a sophisticated chemical tool that dictates the stability, pharmacokinetics, and efficacy of the therapeutic. This compound is a modern ADC linker that combines a potent maytansinoid payload (DM1), a hydrophilic polyethylene (B3416737) glycol spacer (PEG4), and a bioorthogonal conjugation handle (DBCO). This design allows for site-specific conjugation via strain-promoted alkyne-azide cycloaddition (SPAAC), leading to a more homogeneous and potentially more effective ADC.
Comparative Analysis of ADC Linker Properties
The selection of an ADC linker hinges on a balance between stability in circulation and efficient payload release at the tumor site. Different linker technologies offer distinct advantages and disadvantages in this regard.
| Feature | This compound | MC-VC-PABC-DM1 (Cleavable) | SMCC-DM1 (Non-Cleavable) |
| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-maleimide | Thiol-maleimide |
| Site-Specificity | High (Requires engineered azide (B81097) on antibody) | Low (Targets native cysteines or lysines) | Low (Targets native cysteines or lysines) |
| Homogeneity (DAR) | High (e.g., DAR=2) | Low (Heterogeneous mixture) | Low (Heterogeneous mixture) |
| Linker Type | Non-cleavable (Thioether post-cycloaddition) | Cleavable (Enzymatic) | Non-cleavable (Thioether) |
| Payload Release Mechanism | Antibody degradation in lysosome | Cathepsin B cleavage in lysosome | Antibody degradation in lysosome |
| Bystander Effect | No significant bystander effect[1][2] | Yes, due to release of membrane-permeable payload[1][2][3] | No significant bystander effect[1][2] |
| Plasma Stability | Generally high due to stable triazole and thioether bonds | Variable, can be susceptible to premature cleavage[4][5] | High, due to stable thioether bond[6] |
| Hydrophilicity | Enhanced by PEG4 spacer[7][8][9][10] | Lower | Lower |
Performance Data: A Comparative Overview
Direct head-to-head quantitative comparisons of ADCs with different linkers in the same experimental setup are ideal but not always available in published literature. The following tables summarize representative data from various studies to illustrate the performance differences.
In Vitro Cytotoxicity
| ADC Construct | Cell Line | IC50 (nM) | Reference |
| anti-CD30-MCC-DM1 | Karpas 299 (CD30+) | 0.06 | [11] |
| ADCETRIS® (anti-CD30-vc-MMAE) | Karpas 299 (CD30+) | 0.04 | [11] |
| T-DM1 (anti-HER2-SMCC-DM1) | JIMT-1 (HER2+) | 1.02 | [12] |
| Dual-drug ADC (MMAE/F) | JIMT-1 (HER2+) | 0.024-0.045 | [12] |
Note: The data above is from different studies and should be interpreted with caution as experimental conditions vary.
In Vivo Efficacy
A study comparing a novel disulfide linker ADC with a Val-Cit ADC, both with a PBD payload, in a human non-Hodgkin lymphoma xenograft mouse model showed similar activity. However, the maximum tolerated dose (MTD) of the novel disulfide linker ADC was significantly higher (10 mg/kg vs 2.5 mg/kg), suggesting a wider therapeutic window.[13] Another study demonstrated that ADCs with a triglycyl linker and a DM1 payload were more efficacious in some xenograft models compared to ADCs using the SMCC-DM1 linker.[11]
Pharmacokinetics
Site-specific conjugation, as enabled by the DBCO group in this compound, generally leads to improved pharmacokinetic profiles compared to randomly conjugated ADCs. PEGylation is also known to increase the half-life and stability of biotherapeutics by increasing their hydrodynamic size and shielding them from proteolytic degradation.[7][8][9][10] A study in rats showed that ADCs with longer PEG chains (up to PEG24) exhibited a prolonged half-life and enhanced tolerability.[7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer)
-
Complete cell culture medium
-
ADC constructs and control antibodies
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC constructs and control antibodies in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADCs or controls.
-
Incubate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
Plasma Stability Assay (LC-MS based)
This assay quantifies the amount of intact ADC remaining in plasma over time.
Materials:
-
ADC constructs
-
Human or animal plasma
-
Protein A or anti-human IgG affinity capture resin
-
Digestion buffer (for bottom-up analysis) or release buffer (for intact analysis)
-
LC-MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points, take aliquots of the plasma-ADC mixture.
-
Capture the ADC from the plasma using affinity capture resin.[15]
-
Wash the resin to remove unbound plasma proteins.
-
Elute the ADC or digest it on-bead.
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the amount of released payload.[16][17]
-
Plot the percentage of intact ADC or average DAR over time to assess stability.
In Vivo Efficacy in Xenograft Models
This assay evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups.
-
Administer the ADC constructs and vehicle control intravenously at specified doses and schedules.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.[18]
-
Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ADC technology.
Caption: Structure of the this compound linker.
Caption: Experimental workflow for ADC conjugation via SPAAC.
Caption: Mechanism of action of DM1-based ADCs.
Caption: Logical relationship of the bystander effect.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. debiopharm.com [debiopharm.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Efficacy of DM1-Based Antibody-Drug Conjugates Versus Traditional Chemotherapy
In the rapidly evolving landscape of oncology, antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality, offering the promise of targeted cytotoxicity to cancer cells while minimizing systemic exposure to potent chemotherapeutic agents. This guide provides a detailed comparison of the efficacy of DM1-based ADCs with traditional chemotherapy regimens in two key cancer types: HER2-positive breast cancer and B-cell non-Hodgkin's lymphoma. We will delve into the experimental data that underpins the clinical use of these novel agents, presenting quantitative outcomes, detailed experimental protocols, and visual representations of their mechanisms of action.
Understanding the Combatants: DM1-ADCs and Traditional Chemotherapy
DM1-based ADCs , the focus of this guide, utilize the potent microtubule inhibitor DM1 (a maytansinoid derivative) as their cytotoxic payload. This payload is attached to a monoclonal antibody via a linker, such as DM1-PEG4-DBCO. The antibody component directs the ADC to a specific antigen on the surface of cancer cells. Upon binding and internalization, the linker is cleaved, releasing DM1 inside the cell. DM1 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptosis of the cancer cell.
Traditional chemotherapy , in contrast, generally involves the systemic administration of cytotoxic agents that target rapidly dividing cells. While effective in killing cancer cells, this lack of specificity often leads to significant off-target toxicity and a narrower therapeutic window.
This guide will focus on two prominent examples:
-
Trastuzumab emtansine (T-DM1) : An ADC targeting the HER2 receptor, widely used in the treatment of HER2-positive breast cancer.
-
SAR3419 : An investigational ADC targeting the CD19 antigen, which has shown promise in preclinical models of B-cell non-Hodgkin's lymphoma.
We will compare their performance against the following traditional chemotherapy regimens:
-
Taxanes (Paclitaxel/Docetaxel) + Trastuzumab (+/- Pertuzumab) and Capecitabine (B1668275) + Lapatinib (B449) for HER2-positive breast cancer.
-
R-CHOP (Rituximab, Cyclophosphamide (B585), Doxorubicin (B1662922), Vincristine (B1662923), Prednisone) for B-cell non-Hodgkin's lymphoma.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the key efficacy data from pivotal clinical and preclinical studies, providing a direct comparison between DM1-based ADCs and traditional chemotherapy.
Table 1: Efficacy in HER2-Positive Metastatic Breast Cancer (EMILIA Trial)
| Efficacy Endpoint | Trastuzumab Emtansine (T-DM1) | Capecitabine + Lapatinib | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (Median) | 9.6 months | 6.4 months | 0.650 (0.549–0.771) | <0.0001 |
| Overall Survival (Median) | 30.9 months | 25.1 months | 0.682 (0.552–0.842) | <0.001 |
| Objective Response Rate | 43.6% | 30.8% | - | <0.001 |
Data from the EMILIA phase 3 clinical trial in patients with HER2-positive metastatic breast cancer previously treated with a taxane (B156437) and trastuzumab.[1][2][3][4]
Table 2: Efficacy in High-Risk HER2-Positive Early Breast Cancer (KAITLIN Trial)
| Efficacy Endpoint | T-DM1 + Pertuzumab (after anthracyclines) | Taxane + Trastuzumab + Pertuzumab (after anthracyclines) | Hazard Ratio (95% CI) |
| 3-Year Invasive Disease-Free Survival (IDFS) Rate (Overall Population) | 93.1% | 94.2% | 0.98 (0.72–1.32) |
| 3-Year IDFS Rate (Node-Positive Population) | 92.8% | 94.1% | 0.97 (0.71–1.32) |
Data from the KAITLIN phase 3 clinical trial. The trial did not meet its primary endpoint of superior IDFS for the T-DM1 arm.[5][6][7][8][9]
Table 3: Efficacy in Preclinical B-Cell Lymphoma Xenograft Models
| Treatment Group | Tumor Growth Delay (T-C in days) | Log10 Cell Kill | Tumor-Free Survivors (TFS) |
| SAR3419 (15 mg/kg) | Eradicated | - | 7/7 |
| SAR3419 (7.5 mg/kg) | 64 | 4.6 | 2/7 |
| CHOP | 13 | 0.82 | 0/7 |
| Rituximab | 72 | 5.19 | 4/7 |
Data from a preclinical study using the WSU-DLCL2 subcutaneous xenograft model in SCID mice.[10][11][12]
Experimental Protocols: A Look Under the Hood
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key studies cited.
EMILIA Phase 3 Clinical Trial Protocol
-
Study Design : A randomized, multicenter, open-label phase 3 trial.
-
Patient Population : 991 patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer who had prior treatment with trastuzumab and a taxane.
-
Treatment Arms :
-
T-DM1 Arm : Patients received T-DM1 at a dose of 3.6 mg/kg intravenously every 3 weeks.
-
Control Arm : Patients received capecitabine (1000 mg/m² orally twice daily on days 1-14 of a 21-day cycle) and lapatinib (1250 mg orally once daily).
-
-
Endpoints :
-
Primary Endpoints : Progression-free survival (PFS) as assessed by an independent review committee, and overall survival (OS).
-
Secondary Endpoints : Objective response rate (ORR), duration of response, and safety.
-
-
Statistical Analysis : The study was designed to have 80% power to detect a hazard ratio of 0.80 for OS and 90% power to detect a hazard ratio of 0.75 for PFS.[1][2][3][13]
KAITLIN Phase 3 Clinical Trial Protocol
-
Study Design : A randomized, multicenter, open-label phase 3 trial.
-
Patient Population : 1846 patients with high-risk HER2-positive early breast cancer (node-positive, or node-negative and hormone receptor-negative with a tumor >2.0 cm).
-
Treatment Arms :
-
T-DM1 Arm : Patients received 3-4 cycles of anthracycline-based chemotherapy followed by 18 cycles of T-DM1 (3.6 mg/kg) plus pertuzumab (420 mg) every 3 weeks.
-
Control Arm : Patients received 3-4 cycles of anthracycline-based chemotherapy followed by 3-4 cycles of a taxane with concurrent trastuzumab (6 mg/kg) and pertuzumab (420 mg), and then continued with trastuzumab and pertuzumab for a total of 18 cycles.
-
-
Endpoints :
-
Co-primary Endpoints : Invasive disease-free survival (IDFS) in the node-positive population and the overall intention-to-treat population.
-
-
Statistical Analysis : Hierarchical testing was used for the co-primary endpoints.[5][6][7][8][9]
Preclinical Xenograft Study Protocol (SAR3419 vs. CHOP)
-
Animal Model : Severe combined immunodeficient (SCID) mice.
-
Cell Line : WSU-DLCL2 (diffuse large B-cell lymphoma) cells were implanted subcutaneously.
-
Treatment Groups :
-
SAR3419 : Administered intravenously at doses of 7.5, 15, and 30 mg/kg on days 1 and 4.
-
CHOP : A single intravenous dose of cyclophosphamide (40 mg/kg), doxorubicin (3.3 mg/kg), and vincristine (0.5 mg/kg), with prednisone (B1679067) administered orally.
-
Control Groups : Included vehicle control, unconjugated antibody (huB4), and free DM4.
-
-
Endpoints :
-
Tumor growth was measured three times weekly.
-
Tumor growth delay (T-C), log10 cell kill, and the number of tumor-free survivors were calculated.
-
-
Statistical Analysis : Survival data were analyzed using Kaplan-Meier plots and log-rank tests.[10][11][12]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental designs discussed in this guide.
Caption: Mechanism of action of Trastuzumab emtansine (T-DM1).
Caption: Mechanism of action of the R-CHOP chemotherapy regimen.
Caption: Experimental workflow for preclinical xenograft studies.
Conclusion: A Paradigm Shift in Cancer Therapy
The advent of DM1-based ADCs represents a significant advancement in the targeted treatment of cancer. In HER2-positive metastatic breast cancer, T-DM1 has demonstrated superior efficacy and a more favorable safety profile compared to the traditional chemotherapy regimen of capecitabine and lapatinib, establishing it as a standard of care in this setting.[1][2][4] However, in the adjuvant setting for high-risk early breast cancer, the KAITLIN trial did not show a benefit of replacing taxane-based chemotherapy with T-DM1.[5][6][8][9]
In the context of B-cell non-Hodgkin's lymphoma, preclinical data for SAR3419 is highly encouraging, showing marked superiority over the standard R-CHOP regimen in xenograft models.[10][11][12] These findings underscore the potential of DM1-based ADCs to offer a more effective and less toxic alternative to traditional chemotherapy in various hematological malignancies.
While traditional chemotherapy remains a cornerstone of cancer treatment, the targeted delivery of potent cytotoxic agents like DM1 through ADCs is paving the way for more precise and personalized therapeutic strategies. The ongoing development and clinical evaluation of novel ADCs will undoubtedly continue to refine and improve the standard of care for a multitude of cancers.
References
- 1. Trastuzumab emtansine (T-DM1) versus lapatinib plus capecitabine in patients with HER2-positive metastatic breast cancer and central nervous system metastases: a retrospective, exploratory analysis in EMILIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medeasynow.com [medeasynow.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab Emtansine Plus Pertuzumab Versus Taxane Plus Trastuzumab Plus Pertuzumab After Anthracycline for High-Risk Human Epidermal Growth Factor Receptor 2-Positive Early Breast Cancer: The Phase III KAITLIN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Trastuzumab Emtansine Plus Pertuzumab Versus Taxane Plus Trastuzumab Plus Pertuzumab After Anthracycline for High-Risk Human Epidermal Growth Factor Receptor 2–Positive Early Breast Cancer: The Phase III KAITLIN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant T-DM1/Pertuzumab vs Taxane/Trastuzumab/Pertuzumab in High-Risk HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] Superior Antitumor Activity of SAR3419 to Rituximab in Xenograft Models for Non-Hodgkin's Lymphoma | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Cancer Therapy : Preclinical Superior Antitumor Activity of SAR 3419 to Rituximab in Xenograft Models for Non-Hodgkin ' s Lymphoma | Semantic Scholar [semanticscholar.org]
- 13. ascopubs.org [ascopubs.org]
A Comparative Guide to the Validation of HER2-Targeting Antibody-Drug Conjugates: A Focus on DM1-Based Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation process for a well-characterized HER2-targeting antibody-drug conjugate (ADC) utilizing the cytotoxic agent DM1, namely Ado-trastuzumab emtansine (T-DM1). The performance of T-DM1 is objectively compared with other leading and novel HER2-targeting ADCs, supported by experimental data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation targeted cancer therapies.
Introduction to HER2-Targeting ADCs
Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably in a subset of breast and gastric cancers where it is overexpressed.[1][2] Antibody-drug conjugates are designed to leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[3] T-DM1 (Kadcyla®) was a pioneering HER2-targeting ADC, consisting of the anti-HER2 antibody trastuzumab linked to the microtubule inhibitor DM1 via a non-cleavable linker.[2][4] More recent advancements have led to the development of other HER2-targeting ADCs with different linkers and payloads, such as Trastuzumab deruxtecan (B607063) (T-DXd or Enhertu®), which has shown significant clinical activity.[4][5]
Key Performance Indicators for ADC Validation
The validation of a HER2-targeting ADC involves a series of rigorous in vitro and in vivo experiments to assess its efficacy, safety, and pharmacokinetic profile. Key performance indicators include:
-
In Vitro Cytotoxicity: The ability of the ADC to selectively kill HER2-positive cancer cells.
-
In Vivo Efficacy: The anti-tumor activity of the ADC in animal models.
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of the ADC in the body.
-
Safety Profile: The assessment of potential toxicities associated with the ADC.
The following sections will delve into the experimental methodologies and comparative data for these key validation parameters.
Comparative In Vitro Cytotoxicity
The in vitro potency of HER2-targeting ADCs is a critical initial validation step. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines with differing levels of HER2 expression.
Table 1: Comparative In Vitro Cytotoxicity of HER2-Targeting ADCs
| Cell Line | HER2 Expression | ADC | IC50 (nM) | Reference |
| BT-474 | High | T-DM1 | Low nM range | [6] |
| SK-BR-3 | High | T-DM1 | Low nM range | [7] |
| MCF-7 | Low/Negative | T-DM1 | No significant cytotoxicity | [6] |
| NCI-N87 | High | T-DXd | Potent cell death | [8] |
| U-87MG | Negative | T-DXd | No effect | [8] |
Key Findings:
-
HER2-targeting ADCs like T-DM1 and T-DXd demonstrate potent and specific cytotoxicity against HER2-positive cancer cell lines.[6][8]
-
Minimal to no cytotoxic effect is observed in HER2-negative cell lines, highlighting the target-specific nature of these ADCs.[6][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of an ADC.[3]
-
Cell Culture: Culture HER2-positive (e.g., BT-474, SK-BR-3) and HER2-negative (e.g., MCF-7) cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. This measures the metabolic activity of viable cells.[3]
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the log of the ADC concentration.[3]
Workflow for In Vitro Cytotoxicity Assay
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Current understandings and prospects of antibody-drug conjugates (ADCs) for the treatment of breast cancer: a narrative review - Hao - Translational Breast Cancer Research [tbcr.amegroups.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Anti-HER2 Antibody-Drug Conjugates Versus T-DM1 for HER2-Positive Metastatic Breast Cancer After Tyrosine Kinase Inhibitors Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant advancement, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. A critical attribute that enhances the therapeutic efficacy of ADCs, particularly in heterogeneous tumors, is the "bystander effect." This phenomenon occurs when the cytotoxic payload released from an antigen-positive target cell diffuses into and kills adjacent antigen-negative tumor cells. This guide provides a comparative assessment of the bystander effect, with a focus on maytansinoid-based ADCs, and presents experimental protocols for its evaluation.
The bystander effect is largely governed by the physicochemical properties of the ADC's linker and payload.[1][] For a significant bystander effect to occur, the payload must be able to cross the cell membrane of the target cell, traverse the interstitial space, and penetrate neighboring cells.[][3][4] This is often facilitated by cleavable linkers that release the payload in its native, membrane-permeable form.[][5] Payloads that are neutral, uncharged, and hydrophobic tend to exhibit a greater bystander effect.[]
Comparative Analysis of ADCs and Their Bystander Potential
The ability of an ADC to induce a bystander effect is not universal and is highly dependent on its molecular design. Below is a comparison of different ADCs, highlighting the key components that influence their bystander killing capabilities. Ado-trastuzumab emtansine (T-DM1) is a well-characterized ADC with a limited bystander effect, primarily due to the nature of its payload upon intracellular release.[1][5][6] In contrast, ADCs like T-DXd (DS-8201a) and those utilizing MMAE as a payload are known for their potent bystander effects.[6][7][8][9]
| Feature | T-DM1 (Kadcyla®) | T-DXd (Enhertu®) | MMAE-based ADCs (e.g., Adcetris®) | Hypothetical DM1-PEG4-DBCO ADC |
| Payload | DM1 (Maytansinoid) | DXd (Topoisomerase I inhibitor) | MMAE (Auristatin) | DM1 (Maytansinoid) |
| Linker | Non-cleavable (SMCC) | Cleavable (GGFG peptide) | Cleavable (e.g., vc) | Likely cleavable |
| Released Payload Form | Lysine-SMCC-DM1 | DXd | MMAE | DM1 |
| Membrane Permeability of Released Payload | Low (charged)[1][5] | High[] | High (lipophilic)[3] | Moderate |
| Observed Bystander Effect | Minimal to none[6][9][12] | Potent[][6][12] | Potent[7][8][13] | Potentially moderate |
Experimental Protocols for Assessing the Bystander Effect
The bystander effect of ADCs can be quantitatively assessed using in vitro assays that model the interaction between antigen-positive and antigen-negative cells. The two most common methods are the co-culture assay and the conditioned medium transfer assay.[6][12][14]
In Vitro Co-culture Assay
This assay directly evaluates the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.
Materials:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive SKBR3)[6]
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein (e.g., HER2-negative MCF7-GFP)[6][13]
-
ADC of interest (e.g., this compound ADC)
-
Control ADCs (one with a known bystander effect, e.g., T-DXd, and one without, e.g., T-DM1)
-
96-well cell culture plates[6]
-
Cell culture medium and supplements
-
Fluorescence microscope or high-content imaging system[6]
Procedure:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 2:1 ratio of SKBR3 to MCF7-GFP cells).[6]
-
Allow the cells to adhere and grow for 24 hours.[6]
-
Treat the co-cultures with serial dilutions of the test and control ADCs. The concentration range should ideally be above the IC90 for the Ag+ cells and below the IC50 for the Ag- cells in monoculture to minimize direct toxicity to the Ag- cells.[13]
-
Incubate the plates for a period of 72 to 96 hours.[6]
-
At the end of the incubation, assess the viability of the Ag- cells. This can be done by counting the number of fluorescent cells using an imaging system or by flow cytometry.[4][6][15]
-
The reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC, compared to controls (ADC on Ag- cells alone), indicates a bystander effect.
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.[6][14]
Materials:
-
Same as for the co-culture assay.
Procedure:
-
Seed the Ag+ cells in a culture plate and allow them to adhere for 24 hours.
-
Treat the Ag+ cells with the test and control ADCs at a concentration known to cause cytotoxicity for 72 to 96 hours.[6]
-
Collect the conditioned medium from the ADC-treated Ag+ cells.
-
Filter the conditioned medium to remove any detached cells.
-
In a separate plate, seed the Ag- cells and allow them to adhere for 24 hours.[6]
-
Replace the medium on the Ag- cells with the collected conditioned medium.
-
Incubate the Ag- cells for 72 to 96 hours.[6]
-
Assess the viability of the Ag- cells. A significant reduction in viability compared to cells treated with medium from untreated Ag+ cells indicates a bystander effect.[6]
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental process and the underlying mechanism of the bystander effect, the following diagrams are provided.
Caption: Workflow for the in vitro co-culture bystander effect assay.
Caption: Mechanism of ADC bystander effect vs. no bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. agilent.com [agilent.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Tale of Two Linkers: A Comparative Performance Analysis of DM1-PEG4-DBCO and SMCC in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic efficacy and safety profile. This guide provides an in-depth comparison of two prominent linker technologies: the conventional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker and the more recent DM1-PEG4-Dibenzocyclooctyne (DM1-PEG4-DBCO) linker, focusing on their performance with the cytotoxic payload maytansinoid DM1.
The SMCC linker represents a widely used non-cleavable linker that has seen clinical success, most notably in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). In contrast, the this compound linker leverages bioorthogonal click chemistry for site-specific conjugation, offering potential advantages in terms of homogeneity and stability. This guide will delve into the key performance parameters of ADCs constructed with these two linkers, presenting available experimental data in a comparative format and providing detailed methodologies for the key experiments cited.
At a Glance: Key Performance Parameters
| Parameter | This compound Linker | SMCC Linker | Key Considerations |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Thiol-maleimide reaction | SPAAC allows for site-specific conjugation, leading to a more homogeneous product. The thiol-maleimide reaction with lysine (B10760008) residues on the antibody results in a heterogeneous mixture of ADC species. |
| Drug-to-Antibody Ratio (DAR) | Precisely controlled (e.g., DAR 2 or 4) | Heterogeneous mixture (average DAR ~3.5) | A defined DAR is a critical quality attribute that can lead to more predictable pharmacokinetics and a better safety profile. |
| Hydrophilicity | Increased due to the PEG4 spacer | More hydrophobic | The hydrophilic PEG spacer can improve solubility, reduce aggregation, and potentially enhance pharmacokinetics.[1] |
| Plasma Stability | Expected to be high due to the stable triazole linkage | Generally stable, but the maleimide (B117702) linkage can be susceptible to retro-Michael reaction and exchange with serum thiols.[2] | High plasma stability is crucial to prevent premature drug release and minimize off-target toxicity. |
| In Vitro Cytotoxicity | Potent and target-specific | Potent and target-specific | The efficacy is dependent on the antibody, payload, and target antigen expression. |
| In Vivo Efficacy | Data emerging | Clinically validated with T-DM1 | In vivo performance is the ultimate measure of an ADC's therapeutic potential. |
Delving Deeper: Experimental Data and Protocols
Drug-to-Antibody Ratio (DAR) and Homogeneity
The ability to control the DAR is a significant advantage of the this compound linker. Site-specific conjugation via click chemistry allows for the production of ADCs with a uniform number of drug molecules per antibody, typically resulting in a DAR of 2 or 4. In contrast, the random conjugation of SMCC to lysine residues on an antibody leads to a heterogeneous mixture of ADCs with a distribution of DAR values, with an average DAR of approximately 3.5 for T-DM1.[3]
Experimental Protocol: DAR Determination by UV/Vis Spectroscopy and HIC
A common method for determining the average DAR is UV/Vis spectroscopy. This technique relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the drug-linker. Hydrophobic Interaction Chromatography (HIC) is then used to assess the distribution of different DAR species.[4]
UV/Vis Spectroscopy Protocol:
-
Measure the UV/Vis spectra of the ADC, the unconjugated antibody, and the free drug-linker.
-
Determine the extinction coefficients of the antibody at 280 nm and the drug at its maximum absorbance wavelength.
-
Calculate the concentrations of the antibody and the conjugated drug in the ADC sample using the Beer-Lambert law.
-
The average DAR is the molar ratio of the drug to the antibody.
HIC Protocol:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient to separate the different ADC species based on their hydrophobicity.
-
Mobile Phase A: High salt concentration (e.g., 2 M (NH₄)₂SO₄ in phosphate (B84403) buffer).
-
Mobile Phase B: Low salt concentration (e.g., phosphate buffer).
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR values (DAR 0, 2, 4, etc.) are identified and the area of each peak is used to calculate the percentage of each species and the average DAR.
Diagram: ADC Conjugation Workflows
Caption: Conjugation workflows for this compound and SMCC linkers.
Plasma Stability
The stability of the linker is paramount to ensure that the cytotoxic payload is delivered specifically to the target tumor cells and not prematurely released into circulation, which can lead to systemic toxicity. The triazole bond formed through the click chemistry reaction of the DBCO linker is known for its high stability.[1] While the thioether bond of the SMCC linker is generally stable, the maleimide group can undergo a retro-Michael reaction, leading to deconjugation.[2]
Experimental Protocol: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma over time.
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).
-
At each time point, capture the ADC from the plasma using an appropriate method (e.g., protein A/G beads).
-
Analyze the captured ADC to determine the amount of conjugated drug remaining. This can be done using techniques like ELISA or LC-MS.
-
For ELISA, one antibody can be used to capture the ADC and a second antibody, specific to the drug, can be used for detection.
-
For LC-MS, the ADC can be digested, and the resulting drug-linker-peptide fragment can be quantified.
-
The percentage of intact ADC remaining at each time point is plotted to determine the stability profile and half-life.
Diagram: Plasma Stability Assay Workflow
Caption: Workflow for in vitro plasma stability assessment of ADCs.
In Vitro Cytotoxicity
The ultimate goal of an ADC is to selectively kill cancer cells. The in vitro cytotoxicity of ADCs is typically evaluated using cell-based assays.
| Cell Line | Target Antigen | ADC with this compound (IC50) | ADC with SMCC-DM1 (IC50) |
| SK-BR-3 | HER2 | Data not yet available in comparative studies | Potent (e.g., T-DM1 shows high potency)[5] |
| NCI-N87 | HER2 | Data not yet available in comparative studies | Potent (e.g., T-DM1 shows high potency)[6] |
| MDA-MB-468 | EGFR | Potent (example with a different payload)[4] | Data not yet available in comparative studies |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[2]
Diagram: In Vitro Cytotoxicity Assay Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the anti-tumor activity of ADCs in a living organism.
| Xenograft Model | Target Antigen | ADC with this compound (Tumor Growth Inhibition) | ADC with SMCC-DM1 (Tumor Growth Inhibition) |
| NCI-N87 (gastric) | HER2 | Data emerging for site-specific ADCs | Significant tumor regression observed with T-DM1.[6] |
| KPL-4 (breast) | HER2 | Data emerging for site-specific ADCs | Complete tumor regression observed with T-DM1.[7] |
Experimental Protocol: In Vivo Xenograft Model
-
Implant human tumor cells that express the target antigen subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the ADC-treated groups to the control group.
Conclusion
The choice between this compound and SMCC linkers for ADC development depends on the specific goals of the therapeutic program. The SMCC linker has a proven track record with the clinical success of ado-trastuzumab emtansine, demonstrating its effectiveness. However, the heterogeneity of the resulting ADC can present challenges in manufacturing and characterization.
The this compound linker, utilizing bioorthogonal click chemistry, offers a compelling alternative by enabling the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio. The inclusion of a PEG spacer is designed to improve the hydrophilicity and pharmacokinetic properties of the ADC. While more direct comparative data is needed to definitively establish the superiority of one linker over the other in all aspects, the trend towards more homogeneous and defined ADCs suggests that technologies like the this compound linker will play an increasingly important role in the future of ADC development. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions in the design of next-generation antibody-drug conjugates.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Stability of ADC Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both its efficacy and toxicity profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target tumor cell. This guide provides an objective comparison of the in vivo stability of different ADC linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.
Key Determinants of ADC Stability: Cleavable vs. Non-Cleavable Linkers
The in vivo stability of an ADC is primarily dictated by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][]
Cleavable Linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell through specific triggers.[1][3][4] Common cleavage mechanisms include:
-
Enzyme-sensitive: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by proteases like cathepsins that are upregulated in tumors.[1][4]
-
pH-sensitive: Linkers like hydrazones are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[1][4]
-
Redox-sensitive: Disulfide linkers are cleaved in the reducing intracellular environment where concentrations of glutathione (B108866) are significantly higher than in the bloodstream.[1][4]
Non-cleavable Linkers , such as those based on a thioether bond (e.g., SMCC), do not have a specific chemical trigger for cleavage.[5] Instead, they rely on the complete lysosomal degradation of the antibody to release the payload.[5] This mechanism generally results in higher stability in circulation and may offer a larger therapeutic window.[5][6]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the in vivo stability of different ADC linkers.
Table 1: Plasma Stability of Various ADC Linkers
| Linker Type | Linker Chemistry | ADC Example | Species | Stability Metric | Finding | Reference |
| Non-Cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Mouse | Linker Cleavage | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Valine-Citrulline (vc) | anti-HER2-MMAF | Mouse | Payload Loss | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Serine-Valine-Citrulline (svc) | anti-HER2-MMAF | Mouse | Payload Loss | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | [1] |
| Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker Half-life | Approximately 144 hours (6.0 days). | [1] |
| Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent Linker Half-life | Approximately 230 hours (9.6 days). | [1] |
| Cleavable | Acid-cleavable carbonate | Sacituzumab govitecan | Human | Half-life | Unsatisfactory with a t1/2 = 36 h. | [7] |
| Cleavable | Disulfide | anti-CD22-DM1 | Mouse | Payload Retention | More than 50% of the drug remained attached after seven days. | [7] |
Table 2: Pharmacokinetic Parameters of Different ADC Linkers
| Linker Type | Linker Chemistry | ADC Example | Species | Parameter | Value | Reference |
| Non-Cleavable | SMCC-DM1 based | CX-DM1-containing ADCs | Mouse | Half-life (t1/2) | 10.4 days | [7] |
| Non-Cleavable | CX-DM1 based | CX-DM1-containing ADCs | Mouse | Half-life (t1/2) | 9.9 days | [7] |
| Non-Cleavable | SMCC-DM1 based | CX-DM1-containing ADCs | Mouse | Clearance (CL) | 0.7 mL/h/kg | [7] |
| Non-Cleavable | CX-DM1 based | CX-DM1-containing ADCs | Mouse | Clearance (CL) | 0.7 mL/h/kg | [7] |
| Non-Cleavable | SMCC-DM1 based | CX-DM1-containing ADCs | Mouse | Area Under the Curve (AUC0→∞) | 14,370 h·mg/mL | [7] |
| Non-Cleavable | CX-DM1 based | CX-DM1-containing ADCs | Mouse | Area Under the Curve (AUC0→∞) | 15,225 h·mg/mL | [7] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial for preclinical development. The two most common bioanalytical methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
ELISA-Based Quantification of Intact ADC
This method is used to measure the concentration of the antibody-drug conjugate that remains intact over time in plasma samples.[1]
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice, rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process the blood to obtain plasma.[1]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash to remove unbound antigen.[1]
-
Blocking: Add a blocking buffer to prevent non-specific binding, followed by an incubation and wash step.[1]
-
Sample Incubation: Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen. Incubate and wash.[1]
-
Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload. This antibody will only bind to ADCs that have retained their payload. Incubate and wash.[1]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, which will catalyze a reaction producing a detectable signal.[1]
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is proportional to the amount of intact ADC in the sample.[1]
LC-MS/MS-Based Quantification of Free Payload
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.[1]
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.[1]
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.[1]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[1]
-
Supernatant Collection: Collect the supernatant, which contains the small molecule free payload.[1]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules based on its physicochemical properties.[1]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected for highly specific and sensitive quantification.[1]
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.[1]
Visualizing ADC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of action for ADCs, a typical experimental workflow for stability assessment, and the different cleavage mechanisms of linkers.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. adcreview.com [adcreview.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of DM1-PEG4-DBCO Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety and efficacy, representing the ratio between the toxic dose and the effective dose. In the development of Antibody-Drug Conjugates (ADCs), maximizing the therapeutic index is paramount. This guide provides a comparative evaluation of a modern ADC construct, DM1-PEG4-DBCO, against conventional alternatives, supported by experimental data and detailed protocols. The use of a PEGylated linker (PEG4) and a site-specific "click chemistry" conjugation method (DBCO) is designed to enhance the therapeutic window of the potent microtubule inhibitor, DM1.
Data Presentation: Enhancing the Therapeutic Window
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into the linker of an ADC can significantly improve its pharmacokinetic properties and tolerability, thereby widening the therapeutic index. PEGylation increases the hydrophilicity of the ADC, which can prevent aggregation, especially with hydrophobic payloads like maytansinoids (DM1). This improved solubility allows for a higher drug-to-antibody ratio (DAR) without the conjugate becoming unstable in circulation.
A study on nimotuzumab-PEG6-DM1 ADCs demonstrated that PEGylation resulted in highly soluble and monomeric ADC preparations. While a higher DAR (7.3) did not translate to improved efficacy in vivo compared to a lower DAR (3.5) in this specific model, importantly, toxicity studies showed that a single dose of up to 50 mg/kg of the PEGylated DM1 ADC was well-tolerated.[1] Another study highlighted that for ADCs with payloads smaller than PEG8, there was a rapid increase in clearance rates and they were not well-tolerated in mice at a 50 mg/kg dose.[2]
The choice of conjugation chemistry also plays a crucial role. Traditional methods using maleimide (B117702) chemistry can result in heterogeneous mixtures. In contrast, copper-free click chemistry, utilizing a Dibenzocyclooctyne (DBCO) moiety, allows for site-specific conjugation, leading to a more homogeneous product with a precisely defined DAR. This homogeneity can lead to more predictable pharmacokinetics and a better-defined safety profile. Studies comparing click chemistry to maleimide-thiol conjugation have shown that click chemistry provides controllable stoichiometry and produces more defined conjugates.[3]
Table 1: Comparison of Key ADC Characteristics
| Feature | Conventional DM1 ADC (e.g., T-DM1 with MCC linker) | This compound ADC | Rationale for Improved Therapeutic Index |
| Payload | DM1 (Maytansinoid) | DM1 (Maytansinoid) | Potent microtubule inhibitor in both constructs. |
| Linker | Non-PEGylated (e.g., SMCC) | PEGylated (PEG4) | PEGylation increases hydrophilicity, improves pharmacokinetics, and reduces aggregation, potentially allowing for higher DARs with acceptable toxicity.[1][4] |
| Conjugation | Maleimide-based (often on lysines) | DBCO-based (Click Chemistry) | Site-specific conjugation leads to a homogeneous product with a defined DAR, which can result in more predictable in vivo behavior and an improved safety profile.[3] |
| Homogeneity | Heterogeneous | Homogeneous | A defined molecular species is expected to have more consistent and predictable pharmacological properties. |
Table 2: Preclinical Data Summary for PEGylated DM1 ADCs
| ADC Construct | Animal Model | Efficacy Outcome | Tolerability (MTD) | Reference |
| Nimotuzumab-PEG6-DM1-Low (DAR 3.5) | DLD-1 Xenograft (mice) | Complete tumor eradication | >50 mg/kg (single dose) | [1] |
| Nimotuzumab-PEG6-DM1-High (DAR 7.3) | DLD-1 Xenograft (mice) | Effective tumor eradication | >50 mg/kg (single dose) | [1] |
| Antibody-PEG4Mal–DM1 | MDR-1 expressing xenografts | Effective tumor eradication | Not specified | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay: IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in antigen-positive and antigen-negative cell lines.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC constructs (this compound and controls)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and a non-targeting isotype control ADC in complete medium.
-
Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.
In Vivo Therapeutic Index Determination
Objective: To determine the therapeutic index of the ADC in a relevant animal model (e.g., mouse xenograft). The therapeutic index is calculated as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Effective Dose (MED).
Part 1: Maximum Tolerated Dose (MTD) Study
Procedure:
-
Use healthy, tumor-free mice (e.g., BALB/c).
-
Administer single intravenous (IV) doses of the ADC at escalating dose levels to different groups of mice (n=3-5 per group).
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and mortality for at least 14 days.
-
The MTD is defined as the highest dose that does not cause mortality or significant morbidity (e.g., >20% body weight loss).
Part 2: Minimum Effective Dose (MED) Study
Procedure:
-
Implant tumor cells (antigen-positive) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into groups (n=6-10 per group).
-
Administer the ADC at various dose levels (below the MTD) and a vehicle control.
-
Measure tumor volume and body weight 2-3 times per week.
-
The MED is the lowest dose that produces a statistically significant anti-tumor effect (e.g., tumor growth inhibition or regression) compared to the control group.
Calculation of Therapeutic Index: Therapeutic Index (TI) = MTD / MED
Mandatory Visualization
References
- 1. Therapeutic potential of nimotuzumab PEGylated-maytansine antibody drug conjugates against EGFR positive xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of DM1-PEG4-DBCO Conjugated Antibodies
This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) synthesized using a DM1-PEG4-DBCO drug-linker, with a focus on cross-reactivity and off-target effects. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this specific ADC construct in comparison to other alternatives. The guide is based on preclinical data and established methodologies for ADC characterization.
Introduction to this compound ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and toxicity of the ADC.
The this compound system represents a modern approach to ADC design:
-
DM1 (Mertansine): A potent microtubule inhibitor derived from maytansine. It induces cell cycle arrest and apoptosis in rapidly dividing cells.[1][2][3]
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer designed to improve the pharmacokinetic profile of the ADC by increasing solubility and reducing aggregation.[4][5]
-
DBCO (Dibenzocyclooctyne): A reactive group that enables copper-free "click chemistry" for site-specific conjugation to an azide-modified antibody. This strain-promoted alkyne-azide cycloaddition (SPAAC) allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous product.[3][4][6]
The primary concern in ADC development is managing toxicity, which can arise from on-target binding to healthy tissues or off-target effects. Off-target toxicity is often linked to the premature release of the cytotoxic payload in circulation or non-specific binding of the ADC.[7][][9] Understanding the cross-reactivity profile is therefore essential for predicting and mitigating potential adverse effects.
Comparison of Linker Technologies
The choice of linker technology significantly impacts ADC homogeneity, stability, and ultimately, its therapeutic index. The DBCO-based click chemistry approach offers several advantages over more traditional methods, such as those using maleimide (B117702) chemistry.
| Feature | DBCO-PEG4 Linker (Click Chemistry) | Maleimide-based Linker |
| Conjugation Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Thiol-Maleimide Michael Addition |
| Site of Conjugation | Site-specific to engineered azide (B81097) groups | Reacts with free thiols (often from reduced interchain disulfides) |
| Homogeneity (DAR) | High (well-defined DAR)[4] | Low (heterogeneous mixture of species)[4] |
| Process Control | More controlled, copper-free process[4] | Can be less controlled, potentially leading to batch variability |
| Stability | Forms a stable triazole ring | Stability of the resulting thioether bond can be a concern[4] |
| Hydrophilicity | Enhanced by PEG4 spacer, improving solubility[4][5] | Can be modified with PEG spacers, but not inherent |
Payload-Associated Toxicity Profile of DM1
The toxicity profile of a DM1-conjugated ADC is largely driven by the mechanism of action of the DM1 payload. These toxicities are generally considered "off-target" as they result from the cytotoxic agent affecting healthy, rapidly dividing cells following its release from the antibody.[1][10]
| Toxicity Class | Specific Adverse Events | Mechanism |
| Hematologic | Thrombocytopenia (low platelets), Neutropenia[1][11][12] | Disruption of microtubule function in hematopoietic progenitor cells in the bone marrow.[1][7][13] |
| Hepatic | Elevated serum transaminases (liver enzymes)[10][11][12] | DM1-mediated cytotoxicity in hepatocytes.[11][13] |
| Gastrointestinal | Nausea, Diarrhea, Vomiting[10] | Effects on the rapidly dividing epithelial cells of the GI tract. |
| Neurological | Peripheral Neuropathy[12] | Disruption of microtubule function in neuronal cells.[13] |
Preclinical toxicology studies in rats and cynomolgus monkeys have confirmed that the primary target organs for T-DM1 (trastuzumab emtansine) toxicity are the liver and bone marrow.[11][13] These findings are consistent with the clinical safety profile observed in patients.[12]
Experimental Protocols for Cross-Reactivity Assessment
A thorough assessment of cross-reactivity is crucial for identifying potential on-target, off-target binding of the ADC. This typically involves a panel of in vitro assays.
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
This is a key regulatory-expected study to evaluate the binding of the ADC's monoclonal antibody component to a wide range of normal human tissues.[14][15][16]
Objective: To identify potential on-target and off-target binding sites of the antibody component in non-malignant tissues.
Methodology:
-
Tissue Selection: A comprehensive panel of normal human tissues (typically around 38 different types from multiple donors) is snap-frozen.[15]
-
Sectioning: Tissues are cryosectioned to a thickness of 5-10 µm.
-
Antibody Incubation: Tissue sections are incubated with the this compound conjugated antibody at various concentrations. A negative control (isotype-matched antibody) and a positive control (if a known expressing tissue exists) are included.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.
-
Visualization: A chromogenic substrate (e.g., DAB) is applied, which produces a colored precipitate at the site of antibody binding.
-
Analysis: A qualified pathologist examines the slides to identify the specific cell types and tissues that show staining. The intensity and pattern of staining are documented.
Off-Target Cytotoxicity Assay by Flow Cytometry
Objective: To determine if the ADC induces cytotoxicity in antigen-negative cell lines, which would suggest non-specific uptake or payload-dependent effects.
Methodology:
-
Cell Culture: Culture both an antigen-positive (target) cell line and an antigen-negative cell line.
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of the this compound ADC, a non-conjugated antibody control, and free DM1 payload.
-
Incubation: Incubate cells for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Staining: Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or Annexin V).
-
Data Acquisition: Analyze the cells using a flow cytometer to quantify the percentage of live vs. dead/apoptotic cells in each treatment group.
-
Analysis: Compare the dose-response curves for the antigen-positive and antigen-negative cell lines. Significant killing of the antigen-negative line at clinically relevant concentrations may indicate a potential for off-target toxicity.
Visualizations
Experimental Workflow
Caption: Workflow for Synthesis and Assessment of this compound ADCs.
Mechanism of Action and Off-Target Toxicity
Caption: On-Target Efficacy vs. Off-Target Toxicity Pathways for ADCs.
Cross-Reactivity Assessment Strategy
Caption: A Logic Diagram for Preclinical Cross-Reactivity Assessment.
Conclusion
The use of a this compound drug-linker system for ADC development offers significant advantages in terms of product homogeneity and conjugation control.[4] However, the potent nature of the DM1 payload necessitates a thorough evaluation of potential cross-reactivity and off-target toxicity. The primary toxicities, including thrombocytopenia and hepatotoxicity, are well-characterized and stem from the microtubule-inhibiting action of DM1 on healthy, rapidly dividing cells.[10][11][12]
A robust preclinical safety assessment, incorporating tissue cross-reactivity studies and in vitro cytotoxicity assays, is essential to characterize the binding profile of the antibody and the potential for off-target killing.[14][16] By carefully comparing these findings against data from ADCs with different linkers or payloads, researchers can make informed decisions to optimize the therapeutic index and advance the safest and most effective candidates into clinical development.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Clinical toxicity of antibody drug conjugates: a meta-analysis of payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. histologix.com [histologix.com]
- 16. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DM1-PEG4-DBCO: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING PRECAUTIONS
DM1-PEG4-DBCO is an antibody-drug conjugate (ADC) linker containing the highly potent cytotoxic agent DM1, a maytansinoid microtubule inhibitor. Due to the hazardous nature of DM1, all materials containing or contaminated with this compound must be handled with extreme caution and disposed of as hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate risks of exposure and ensure environmental protection.
Before commencing any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect eyes from potential splashes.
-
Lab Coat: To shield skin and clothing from contamination.
-
Chemical-Resistant Gloves: Double-gloving is recommended to prevent direct skin contact.
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling aerosols or fine particles.
Quantitative Data for Disposal Planning
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste / Cytotoxic Waste | The DM1 component is a potent cytotoxic agent requiring special handling and disposal. |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal service.[1][2][3] | Ensures complete destruction of the cytotoxic components, preventing environmental contamination. |
| Sewer Disposal | Strictly Prohibited.[2] | Prevents the release of potent cytotoxic compounds into aquatic ecosystems. |
| Waste Container Type | Leak-proof, puncture-resistant, with secure lids. Color-coded as per institutional policy (e.g., black for hazardous pharmaceutical waste).[2][3] | Prevents spills, leaks, and exposure during storage and transport. |
| Labeling Requirements | "Hazardous Drug Waste," "Chemotherapy Waste," or "Cytotoxic Waste."[1][4] | Clearly communicates the hazard to all personnel handling the waste. |
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound and any materials contaminated with it is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
The container should be marked with the full chemical name: "this compound Hazardous Waste."
-
Do not mix with other, less hazardous chemical waste streams.[3]
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent (e.g., DMSO, DMF), collect it in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the full chemical name ("this compound"), the solvent used, and an estimate of the concentration.
-
Do not mix with aqueous waste or other incompatible chemical waste streams.[5]
-
-
Contaminated Labware and PPE:
-
Dispose of all materials that have come into direct contact with this compound, such as pipette tips, tubes, vials, weighing paper, gloves, and disposable lab coats, in a designated solid hazardous drug waste container.[4]
-
This container should be lined with a heavy-duty, colored plastic bag (often yellow) and clearly labeled as "Hazardous Drug Waste."[1][4]
-
-
Sharps:
-
Any needles or syringes used to handle this compound solutions must be disposed of immediately into a designated, puncture-resistant sharps container that is also labeled as "Hazardous Drug Waste."[4]
-
2. Storage Pending Disposal:
-
Store all sealed and labeled waste containers in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure this storage area is away from incompatible materials and general laboratory traffic.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Provide the EHS office with the full chemical name and any available safety data sheet (SDS) information.
-
Follow all institutional procedures for waste manifest and tracking.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of DM1-PEG4-DBCO: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals, this guide provides essential safety and logistical information for the handling and disposal of DM1-PEG4-DBCO, a potent antibody-drug conjugate (ADC) linker. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental workflows.
This compound is a compound that combines a highly cytotoxic maytansinoid, DM1, with a PEGylated DBCO linker. DM1 is a potent microtubule inhibitor, and its handling requires stringent safety precautions to prevent exposure.[1][2][3] The DBCO (Dibenzocyclooctyne) group allows for copper-free click chemistry, a common method for conjugating the molecule to antibodies or other vectors. Due to the hazardous nature of the DM1 component, all operations involving this compound must be conducted with appropriate engineering controls and personal protective equipment.
Hazard Identification and Classification
The primary hazards associated with this compound are dictated by the DM1 payload. Based on the Safety Data Sheet (SDS) for DM1 (Mertansine), the compound is classified with multiple, severe hazards.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 1 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |
| Carcinogenicity | Category 1B | H350: May cause cancer |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs |
Data sourced from Safety Data Sheets for DM1 (Mertansine).[1][3][4]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent accidental exposure. The level of PPE required may vary depending on the specific laboratory operation.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Double-gloving with chemically resistant gloves (e.g., nitrile)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- Full-face shield- Appropriate respiratory protection (e.g., N95 respirator or higher, used within a chemical fume hood or isolator) |
| Dissolving in Solvent | - Double-gloving with chemically resistant gloves- Disposable gown or lab coat- Chemical splash goggles- Full-face shield- Work should be performed in a certified chemical fume hood or containment isolator. |
| Performing Reactions and Conjugations | - Double-gloving with chemically resistant gloves- Disposable gown or lab coat- Chemical splash goggles- Ensure all reaction vessels are properly sealed or vented within a containment system. |
| Handling Waste | - Double-gloving with chemically resistant gloves- Disposable gown or lab coat- Chemical splash goggles- All waste containing this compound must be treated as hazardous cytotoxic waste. |
Note: All personnel handling this compound should be thoroughly trained on its hazards and the proper use of PPE.[5][6][7]
Experimental Protocol: Safe Handling of this compound
The following is a general protocol for the safe handling of this compound in a laboratory setting. This protocol should be adapted to specific experimental needs and institutional safety guidelines.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.
-
Recommended storage is at -20°C for long-term stability.
-
Maintain an accurate inventory of the compound.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
All handling of the solid compound must be performed in a certified chemical fume hood, glove box, or containment isolator to prevent inhalation of airborne particles.[2]
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound. Decontaminate all equipment after use.
3. Dissolution:
-
Dissolve this compound in a suitable dry, water-miscible organic solvent such as DMSO or DMF.
-
Perform the dissolution within a chemical fume hood or isolator.
-
The resulting solution should be handled with the same precautions as the solid compound.
4. Reaction and Conjugation:
-
Carry out all reactions in a well-ventilated chemical fume hood or a closed system.
-
Ensure that all reaction vessels are properly sealed.
-
Avoid the use of buffers that contain primary amines (e.g., Tris) or azides if not part of the intended reaction, as they can react with the compound.
5. Spill Management:
-
Have a written spill cleanup procedure readily available.
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel and the institutional safety office.
-
Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.
-
Use a spill kit specifically designed for cytotoxic compounds.
-
Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solution (e.g., a solution of sodium hypochlorite (B82951) followed by a thiosulfate (B1220275) solution to neutralize the bleach).
6. Disposal Plan:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as cytotoxic hazardous waste.[8][9][10]
-
Collect waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded (e.g., purple) to indicate cytotoxic waste.[8][10]
-
Do not dispose of this material down the drain or in the regular trash.
-
Arrange for disposal through a licensed hazardous waste disposal service. The required method of disposal for cytotoxic waste is typically high-temperature incineration.[8][9]
Visualizing Safe Handling and Hazards
To further clarify the procedural flow and safety considerations, the following diagrams illustrate the key aspects of handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hazards of this compound and corresponding protective measures.
References
- 1. echemi.com [echemi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. medkoo.com [medkoo.com]
- 5. eaglebio.com [eaglebio.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. cleanaway.com.au [cleanaway.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
